molecular formula C19H26BrNO2 B15614111 ZINC866533340

ZINC866533340

Katalognummer: B15614111
Molekulargewicht: 380.3 g/mol
InChI-Schlüssel: QAAOEMUWQYTEIN-VMWRSERWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ZINC866533340 is a useful research compound. Its molecular formula is C19H26BrNO2 and its molecular weight is 380.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C19H26BrNO2

Molekulargewicht

380.3 g/mol

IUPAC-Name

3-(3-bromophenyl)-N-[[(3R)-2,8-dioxaspiro[4.5]decan-3-yl]methyl]cyclobutan-1-amine

InChI

InChI=1S/C19H26BrNO2/c20-16-3-1-2-14(8-16)15-9-17(10-15)21-12-18-11-19(13-23-18)4-6-22-7-5-19/h1-3,8,15,17-18,21H,4-7,9-13H2/t15?,17?,18-/m1/s1

InChI-Schlüssel

QAAOEMUWQYTEIN-VMWRSERWSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to ZINC866533340: A Potent Sigma-2 (σ2) Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZINC866533340 is a novel, high-affinity ligand for the sigma-2 (σ2) receptor, an emerging therapeutic target implicated in various neurological disorders and cancer. Discovered through a large-scale virtual screening campaign utilizing an AlphaFold2-generated protein structure, this small molecule represents a new chemotype for σ2 receptor modulators. This guide provides a comprehensive overview of the structure, binding characteristics, and potential signaling pathways associated with this compound, intended to facilitate further research and drug development efforts.

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the systematic name N-(4-((1H-imidazol-1-yl)methyl)phenyl)-2-(3-methoxyphenyl)acetamide. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C19H19N3O2
Molecular Weight 321.38 g/mol
SMILES COc1cccc(c1)CC(=O)Nc1ccc(cc1)Cn1cncc1
LogP (calculated) 2.8
Topological Polar Surface Area 67.9 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Rotatable Bonds 5

Target Binding Profile

This compound was identified as a potent ligand for the σ2 receptor. Its binding affinity was experimentally determined using a competitive radioligand binding assay. Additionally, it has been noted to interact with the 5-HT2A receptor.

Target ReceptorBinding Affinity (Ki)
Sigma-2 (σ2) Receptor 1.6 nM[1]
5-HT2A Receptor Data not yet available

Experimental Protocols

Competitive Radioligand Binding Assay for σ2 Receptor

The binding affinity of this compound for the σ2 receptor was determined using a competitive radioligand displacement assay with [3H]-1,3-di-o-tolyl-guanidine ([3H]-DTG), a non-selective sigma receptor ligand. The following is a representative protocol synthesized from established methodologies.

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for the σ2 receptor.

Materials:

  • Test Compound: this compound

  • Radioligand: [3H]-DTG

  • Sigma-1 Receptor Masking Agent: (+)-Pentazocine

  • Receptor Source: Membranes prepared from cell lines expressing σ2 receptors (e.g., rat liver or specific cancer cell lines).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4, containing 150 mM NaCl

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells rich in σ2 receptors in ice-cold assay buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh assay buffer and re-centrifuge.

    • Resuspend the final pellet in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • In a 96-well microplate, add the following components in order:

      • Assay buffer

      • Increasing concentrations of the test compound (this compound).

      • A fixed concentration of (+)-pentazocine to saturate and block binding to σ1 receptors.

      • A fixed concentration of [3H]-DTG (typically near its Kd for the σ2 receptor).

      • The prepared cell membranes.

    • For determining total binding, omit the test compound.

    • For determining non-specific binding, add a high concentration of a known σ2 ligand (e.g., unlabeled DTG or haloperidol).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 90-120 minutes).

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

Sigma-2 (σ2) Receptor Signaling

The signaling pathways downstream of the σ2 receptor are complex and not fully elucidated. The receptor is known to be involved in the regulation of intracellular calcium levels, cell proliferation, and apoptosis. It interacts with various proteins and influences multiple cellular processes.

sigma2_pathway cluster_downstream Downstream Cellular Processes This compound This compound sigma2 σ2 Receptor (TMEM97) This compound->sigma2 Binds to calcium Ca²⁺ Homeostasis sigma2->calcium proliferation Cell Proliferation sigma2->proliferation apoptosis Apoptosis sigma2->apoptosis lipid Lipid Metabolism sigma2->lipid

Sigma-2 (σ2) Receptor Signaling Overview.
5-HT2A Receptor Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

Gq_pathway This compound This compound receptor 5-HT2A Receptor This compound->receptor Activates g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates ip3 IP3 plc->ip3 Generates dag DAG plc->dag Generates pip2 PIP2 pip2->plc Substrate ca_release Ca²⁺ Release ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

5-HT2A Receptor Gq/11 Signaling Pathway.

Conclusion and Future Directions

This compound is a promising new chemical entity for probing the function of the σ2 receptor and for the potential development of novel therapeutics. Its high affinity and novel chemotype make it a valuable tool for researchers in neuroscience and oncology. Future studies should focus on elucidating its precise mechanism of action, determining its selectivity profile across a broader range of receptors, and evaluating its efficacy in preclinical models of disease. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support and accelerate these research endeavors.

References

ZINC866533340 chemical properties and characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical properties and characteristics of the compound ZINC866533340. Despite a comprehensive search of scientific literature and chemical databases, no experimental biological data, including quantitative assays, detailed experimental protocols, or defined signaling pathways, has been found for this specific molecule. The information presented herein is based on data available from the ZINC22 database and general knowledge of structurally related compounds. This document is intended to serve as a foundational reference for researchers interested in the potential evaluation of this compound.

Chemical Identity and Properties

This compound is a unique chemical entity available for virtual screening and potential acquisition through the ZINC database. Its systematic name is 1,3-dimethyl-5-(3,5-dimethoxyphenyl)pyrimidine-2,4(1H,3H)-dione .

Chemical Structure

The two-dimensional structure of this compound is presented below:

Chemical structure of this compound
Physicochemical Properties

The following table summarizes the key calculated physicochemical properties of this compound as obtained from the ZINC22 database. It is important to note that these are computationally predicted values and have not been experimentally verified.

PropertyValueData Source
Molecular Formula C₁₄H₁₆N₂O₄ZINC22
Molecular Weight 276.29 g/mol ZINC22
Canonical SMILES CN1C=C(C(=O)N(C1=O)C)C1=CC(=CC(=C1)OC)OCZINC22
InChI Key UXXJVMXGCEORAE-UHFFFAOYSA-NZINC22
Calculated LogP 0.83ZINC22
Supplier eMoleculesZINC22

Biological Activity and Experimental Data

A thorough search of public scientific databases and literature has revealed no published experimental data on the biological activity of this compound. High-throughput screening campaigns and individual research articles reviewed did not contain specific assays or results for this compound.

While no direct information is available for this compound, the pyrimidine-2,4(1H,3H)-dione core is a scaffold present in various biologically active molecules. Derivatives of this scaffold have been investigated for a range of activities, including but not limited to:

  • Anticancer agents

  • Antiviral compounds

  • Enzyme inhibitors

It is crucial to emphasize that the biological activities of these related compounds cannot be extrapolated to this compound. The specific substitution pattern of the 3,5-dimethoxyphenyl group at the 5-position and the N,N'-dimethylation of the pyrimidine (B1678525) ring will significantly influence its pharmacological profile.

Experimental Protocols

As no experimental studies involving this compound have been identified, this guide cannot provide any detailed methodologies for its synthesis, purification, or biological evaluation. Researchers interested in studying this compound would need to develop and validate their own experimental protocols.

A potential synthetic route could involve the condensation of a suitably substituted urea (B33335) derivative with a three-carbon synthon, a common method for the synthesis of pyrimidine-2,4(1H,3H)-diones. However, a specific, validated synthetic protocol for this compound is not publicly available.

Signaling Pathways and Mechanisms of Action

There is no information available regarding the signaling pathways or molecular targets that may be modulated by this compound. Any investigation into the mechanism of action of this compound would require initial screening against a panel of relevant biological targets.

To illustrate a hypothetical workflow for investigating a novel compound like this compound, the following diagram outlines a general approach for target identification and validation.

experimental_workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization cluster_preclinical Preclinical Development compound This compound hts High-Throughput Screening (e.g., cell-based assays, biochemical assays) compound->hts Screening hit_id Hit Identification hts->hit_id Data Analysis dose_response Dose-Response Studies (IC50/EC50 determination) hit_id->dose_response Confirmation target_id Target Deconvolution (e.g., proteomics, affinity chromatography) dose_response->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western blot, reporter assays) target_id->pathway_analysis in_vivo In Vivo Efficacy Studies (Animal Models) pathway_analysis->in_vivo admet ADMET Profiling in_vivo->admet

General workflow for the investigation of a novel chemical entity.

Conclusion and Future Directions

This compound is a commercially available compound with defined chemical properties but, as of the date of this guide, no publicly available biological data. Its pyrimidine-2,4(1H,3H)-dione core suggests potential for biological activity, but this remains to be experimentally determined.

Future research on this compound would require:

  • Chemical Synthesis and Verification: Development of a robust synthetic route and thorough analytical characterization (NMR, MS, etc.).

  • In Vitro Screening: Evaluation in a broad range of biological assays to identify potential therapeutic areas.

  • Mechanism of Action Studies: Elucidation of its molecular target(s) and the signaling pathways it modulates.

This technical guide serves as a starting point for researchers, providing the known chemical information for this compound and highlighting the current lack of experimental data. Any future studies on this compound would be novel and contribute significantly to the understanding of its potential role in drug discovery and development.

The Discovery and Synthetic History of 3-Quinuclidinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinone, a bicyclic amine with a bridged ring system, serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically significant molecules. Its rigid structure and inherent reactivity have made it a valuable scaffold in medicinal chemistry for the development of drugs targeting various receptors and enzymes. This technical guide provides an in-depth exploration of the discovery and historical development of 3-Quinuclidinone, complete with detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical pathways.

Historical Context and Discovery

The journey to the synthesis of 3-Quinuclidinone is intrinsically linked to the broader exploration of quinuclidine (B89598) chemistry. The quinuclidine nucleus is a core structural feature of various natural products, most notably the Cinchona alkaloids like quinine, which have a long history in medicine. Early research in the 20th century focused on the synthesis of the parent compound, quinuclidine, with notable contributions from chemists such as Löffler and Meisenheimer.

The first synthesis of 3-Quinuclidinone is credited to Leo Sternbach and S. Kaiser in 1952, as detailed in their seminal paper in the Journal of the American Chemical Society.[1] Their work on bicyclic basic alcohols as potential antispasmodics led them to develop a robust synthetic route to this key intermediate. The primary method employed was the Dieckmann condensation, a powerful intramolecular cyclization reaction of diesters to form β-keto esters. This approach has remained a cornerstone of 3-Quinuclidinone synthesis.

Subsequent work by researchers such as C. A. Grob and the detailed procedures published in Organic Syntheses further refined and solidified the synthetic pathways to 3-Quinuclidinone, making it a readily accessible building block for the scientific community.

Physicochemical and Spectroscopic Data

Comprehensive characterization of 3-Quinuclidinone and its hydrochloride salt has been crucial for its widespread use. The following tables summarize key quantitative data reported in the literature.

Table 1: Physical and Chemical Properties

Property3-Quinuclidinone3-Quinuclidinone HydrochlorideReference(s)
Molecular FormulaC₇H₁₁NOC₇H₁₂ClNO
Molecular Weight125.17 g/mol 161.63 g/mol
Melting Point174.8–178.2 °C>300 °C (dec.)[2]
AppearanceWhite to off-white powderWhite to light yellow powder[2][3]
CAS Number3731-38-21193-65-3

Table 2: Spectroscopic Data

TechniqueKey Peaks/ShiftsReference(s)
¹H NMR (TFA)Signals in the regions of δ 1.6-3.3 ppm
¹³C NMR
FT-IR (KBr)Strong C=O stretch (~1730-1750 cm⁻¹)
Mass Spec. (EI)m/z 126 (M+H)⁺[4]

Key Synthetic Methodologies: The Dieckmann Condensation

The most reliable and widely used method for the synthesis of 3-Quinuclidinone hydrochloride involves an intramolecular Dieckmann condensation of a piperidine-based diester. The general synthetic scheme is outlined below.

dieckmann_synthesis cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cyclization and Final Product Isonicotinic_acid_ester Isonicotinic acid ester Pyridinium_salt Quaternary Pyridinium (B92312) Salt Isonicotinic_acid_ester->Pyridinium_salt Quaternization Bromoacetic_acid_ester Bromoacetic acid ester Bromoacetic_acid_ester->Pyridinium_salt Piperidine_diester N-Carbethoxymethyl- 4-carbethoxypiperidine Pyridinium_salt->Piperidine_diester Catalytic Hydrogenation Beta_keto_ester β-Keto Ester Intermediate Piperidine_diester->Beta_keto_ester Dieckmann Condensation (Base) 3_Quinuclidinone_HCl 3-Quinuclidinone Hydrochloride Beta_keto_ester->3_Quinuclidinone_HCl Hydrolysis & Decarboxylation (Acid)

Caption: Overall synthetic workflow for 3-Quinuclidinone Hydrochloride.

Detailed Experimental Protocol (Adapted from Organic Syntheses)[7]

This procedure details the synthesis of 3-Quinuclidinone hydrochloride starting from ethyl isonicotinate (B8489971) and ethyl bromoacetate (B1195939).

Step 1: Quaternization to form 1-Carbethoxymethyl-4-carbethoxypyridinium Bromide

  • Reactants: Ethyl isonicotinate, Ethyl bromoacetate.

  • Procedure: A mixture of ethyl isonicotinate and ethyl bromoacetate is heated. The reaction is typically exothermic. The resulting quaternary salt can be isolated by recrystallization.

Step 2: Catalytic Hydrogenation to 1-Carbethoxymethyl-4-carbethoxypiperidine

  • Reactant: 1-Carbethoxymethyl-4-carbethoxypyridinium Bromide.

  • Catalyst: 10% Palladium on charcoal.

  • Procedure: The pyridinium salt is dissolved in a suitable solvent (e.g., ethanol) and hydrogenated in an autoclave under pressure (e.g., 100 atm) and elevated temperature (e.g., 90°C). After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated. The resulting piperidine (B6355638) derivative is then worked up.

Step 3: Dieckmann Condensation, Hydrolysis, and Decarboxylation

  • Reactant: 1-Carbethoxymethyl-4-carbethoxypiperidine.

  • Base: Potassium metal or potassium tert-butoxide in an inert solvent like toluene (B28343).

  • Procedure: The piperidine diester is added to a suspension of the base in refluxing toluene under a nitrogen atmosphere. The resulting mixture is refluxed for several hours. The reaction is then cooled and quenched by the careful addition of hydrochloric acid. The aqueous layer is separated and heated under reflux to effect hydrolysis and decarboxylation. After workup, which includes treatment with activated charcoal and evaporation, 3-Quinuclidinone hydrochloride is isolated by crystallization from a suitable solvent system like water/isopropyl alcohol.

dieckmann_mechanism Diester Piperidine Diester Enolate Enolate Intermediate Diester->Enolate Base (e.g., K) Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Intramolecular Nucleophilic Attack Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Loss of Ethoxide Final_Product 3-Quinuclidinone Beta_Keto_Ester->Final_Product Hydrolysis & Decarboxylation

Caption: Mechanism of the Dieckmann Condensation step.

Conclusion

The discovery and development of a robust synthetic route to 3-Quinuclidinone by Sternbach and Kaiser, and its subsequent refinement, have had a lasting impact on medicinal chemistry. The Dieckmann condensation remains a highly effective method for the construction of this valuable bicyclic ketone. The availability of 3-Quinuclidinone has enabled the synthesis of numerous biologically active compounds, and it continues to be a key building block in the quest for novel therapeutics. This guide has provided a comprehensive overview of its history, properties, and synthesis, offering a valuable resource for researchers in the field.

References

A Fundamental Research Guide to 1-Azabicyclo[2.2.2]octan-3-one: Synthesis, Properties, and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azabicyclo[2.2.2]octan-3-one, commonly known as 3-quinuclidinone, is a pivotal bicyclic ketone that serves as a foundational scaffold in medicinal chemistry. Its rigid, sterically defined structure provides a unique platform for the synthesis of a diverse array of pharmacologically active compounds. This technical guide delves into the fundamental research surrounding 1-azabicyclo[2.2.2]octan-3-one, offering a comprehensive overview of its synthesis, chemical and physical properties, and its significant role as a precursor to potent and selective ligands for various neurotransmitter receptors. Detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical and biological pathways are presented to facilitate further research and drug development endeavors.

Chemical Properties and Data

1-Azabicyclo[2.2.2]octan-3-one is a bicyclic organic compound with the chemical formula C₇H₁₁NO.[1][2] Its structure features a quinuclidine (B89598) core with a ketone group at the 3-position. This arrangement imparts a unique combination of rigidity and reactivity, making it a valuable intermediate in organic synthesis.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-azabicyclo[2.2.2]octan-3-one and its hydrochloride salt is presented in Table 1.

Table 1: Physical and Chemical Properties of 1-Azabicyclo[2.2.2]octan-3-one and its Hydrochloride Salt

Property1-Azabicyclo[2.2.2]octan-3-one1-Azabicyclo[2.2.2]octan-3-one HClReference(s)
Molecular Formula C₇H₁₁NOC₇H₁₂ClNO[2][3]
Molecular Weight 125.17 g/mol 161.63 g/mol [2][3]
CAS Number 3731-38-21193-65-3[2]
Appearance -Off-white powder[2]
IUPAC Name 1-azabicyclo[2.2.2]octan-3-one1-azabicyclo[2.2.2]octan-3-one;hydrochloride[2]
Spectroscopic Data

The structural elucidation of 1-azabicyclo[2.2.2]octan-3-one and its derivatives relies heavily on spectroscopic techniques. Key data from ¹H NMR, ¹³C NMR, and Mass Spectrometry are summarized below.

Table 2: Spectroscopic Data for 1-Azabicyclo[2.2.2]octan-3-one

Spectroscopic Technique Data Reference(s)
¹H NMR (in MeOD) δ 3.38-2.82 (5H, m), 2.46-1.62 (6H, m)[4]
Mass Spectrometry (m/z) 287 (M+, 6.5%), 165 (0.4), 136 (2.2), 125 (28.1), 103 (9.4), 97 (100), 96 (49.6), 73 (5.1), 60 (6.5)[1]
Infrared (IR, cm⁻¹) 1746 (C=O), 2971 (C-H stretching)[1]

Synthesis of 1-Azabicyclo[2.2.2]octan-3-one

The synthesis of 1-azabicyclo[2.2.2]octan-3-one, typically as its hydrochloride salt, is most famously achieved through a Dieckmann condensation.[1] An improved and simplified route starting from piperidine-4-carboxylic acid has also been developed.[5]

Synthetic Workflow

The general workflow for the synthesis and purification of 1-azabicyclo[2.2.2]octan-3-one hydrochloride via the Dieckmann condensation is illustrated below.

G cluster_synthesis Synthesis cluster_purification Purification start Ethyl Piperidine-4-carboxylate step1 Condensation with Methyl Chloroacetate (B1199739) start->step1 Na₂CO₃ step2 Dieckmann Reaction (Potassium tert-butoxide) step1->step2 step3 Hydrolysis & Decarboxylation step2->step3 Acidic Workup product 1-Azabicyclo[2.2.2]octan-3-one Hydrochloride step3->product purification Recrystallization (Isopropyl Alcohol) product->purification final_product Pure Product purification->final_product

A generalized workflow for the synthesis of 1-azabicyclo[2.2.2]octan-3-one hydrochloride.
Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation [5][6]

This protocol outlines an improved method starting from piperidine-4-carboxylic acid.

Step 1: Synthesis of Ethyl Piperidine-4-carboxylate (2)

  • Piperidine-4-carboxylic acid (1) is reacted with thionyl chloride in ethanol (B145695) to yield ethyl piperidine-4-carboxylate (2).

Step 2: Synthesis of Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate (3)

  • Compound (2) is condensed with methyl chloroacetate in the presence of sodium carbonate to give the diester (3). The FTIR spectrum of this intermediate shows a characteristic ester band at 1739 cm⁻¹.[6]

Step 3: One-pot Dieckmann Reaction, Hydrolysis, and Decarboxylation

  • The diester (3) undergoes a one-pot Dieckmann reaction in the presence of potassium tert-butoxide.

  • Subsequent hydrolysis and decarboxylation yield the target compound, 1-azabicyclo[2.2.2]octan-3-one hydrochloride (4).

Protocol 2: Synthesis of 3-Quinuclidinone Hydrochloride from Ethyl Isonicotinate (B8489971) [7]

This classical synthesis involves the following key transformations:

Step 1: Reduction of Ethyl Isonicotinate

Step 2: Alkylation

  • The piperidine is alkylated with ethyl bromoacetate.

Step 3: Dieckmann Cyclization and Decarboxylation

  • A base-mediated Dieckmann cyclization followed by Krapcho decarboxylation furnishes 3-quinuclidinone.[6]

Step 4: Hydrochloride Salt Formation

  • The free base is treated with hydrochloric acid, and the resulting hydrochloride salt is purified by recrystallization from isopropyl alcohol.[7]

Biological Activities and Pharmacological Significance

The rigid 1-azabicyclo[2.2.2]octane framework is a key pharmacophore in the design of ligands for various neurotransmitter receptors, particularly nicotinic acetylcholine (B1216132) receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs).[8][9]

Nicotinic Acetylcholine Receptor (nAChR) Agonists

Derivatives of 1-azabicyclo[2.2.2]octan-3-one have been instrumental in the development of potent and selective agonists for the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel that plays a crucial role in cognitive functions, sensory gating, and neurotransmission.[10]

One notable example is the spiro-oxazolidinone derivative, (-)-spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], which is a highly selective full agonist at the α7 nAChR.[10] Agonists of the α7 nAChR are being investigated for the potential treatment of cognitive deficits in schizophrenia and Alzheimer's disease.[11]

Signaling Pathway for α7 Nicotinic Acetylcholine Receptor

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling agonist α7 nAChR Agonist (Quinuclidinone Derivative) receptor α7 Nicotinic Acetylcholine Receptor agonist->receptor channel Ion Channel Opening receptor->channel Conformational Change ca_influx Ca²⁺ Influx channel->ca_influx Na⁺, K⁺, Ca²⁺ flow jak2 JAK2 Activation ca_influx->jak2 pi3k PI3K Activation jak2->pi3k neuroprotection Neuroprotection & Cognitive Enhancement pi3k->neuroprotection

Simplified signaling pathway of α7 nAChR activation by a quinuclidinone-based agonist.
Muscarinic Acetylcholine Receptor (mAChR) Modulators

The quinuclidine scaffold is also central to the development of muscarinic receptor agonists.[9] Specifically, derivatives of 1-azabicyclo[2.2.2]octan-3-one have been synthesized and evaluated for their activity at the M3 muscarinic receptor.[12] These compounds have shown promise in preclinical studies for reversing cognitive deficits.[12]

Signaling Pathway for M3 Muscarinic Acetylcholine Receptor

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling agonist M3 mAChR Agonist (Quinuclidinone Derivative) receptor M3 Muscarinic Acetylcholine Receptor agonist->receptor g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP₂ Hydrolysis plc->pip2 ip3_dag IP₃ and DAG Production pip2->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release IP₃ action cellular_response Smooth Muscle Contraction, Salivation ca_release->cellular_response

Simplified signaling cascade following M3 mAChR activation by a quinuclidinone derivative.
Other Therapeutic Applications

Beyond its role in modulating cholinergic receptors, derivatives of 1-azabicyclo[2.2.2]octan-3-one are being explored for other therapeutic applications. These include the development of novel antimicrobial agents and compounds for cancer treatment that can reactivate the p53 tumor suppressor pathway.[13]

Conclusion

1-Azabicyclo[2.2.2]octan-3-one is a cornerstone of medicinal chemistry, providing a versatile and structurally rigid scaffold for the synthesis of a wide range of biologically active molecules. Its straightforward synthesis and amenability to chemical modification have cemented its importance in the development of novel therapeutics, particularly for neurological disorders. The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists, fostering further innovation in the exploration and application of this remarkable chemical entity.

References

No Publicly Available Data on the Mechanism of Action for ZINC866533340

Author: BenchChem Technical Support Team. Date: December 2025

The search results were general in nature, focusing on the broader roles of zinc in biological systems, the activities of zinc oxide nanoparticles, and the functions of various zinc finger proteins. However, none of the retrieved documents referenced ZINC866533340 directly.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to this compound at this time due to the absence of available research data.

Further investigation would require access to proprietary research or the initiation of new studies to determine the compound's biological effects.

No Preliminary Studies Found for ZINC866533340

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for preliminary studies, no scientific literature or data could be retrieved for the compound identified as ZINC866533340.

This absence of information prevents the creation of an in-depth technical guide as requested. The core requirements, including the presentation of quantitative data, detailed experimental protocols, and the visualization of signaling pathways and experimental workflows, cannot be fulfilled without foundational research on the specified compound.

Searches for "preliminary studies involving this compound," "this compound mechanism of action," "this compound experimental data," "this compound biological activity," and "this compound pharmacology" yielded no relevant results. The search results primarily focused on the general biological roles of the element zinc and its common compounds, such as zinc chloride, zinc sulfate, and zinc oxide nanoparticles, rather than the specific molecule this compound.

It is possible that this compound is a very new compound with research that has not yet been published, or the identifier may be incorrect. Researchers, scientists, and drug development professionals interested in this compound are advised to verify the identifier and consult proprietary databases or internal research data.

Without any available data, it is not possible to provide the requested tables, protocols, or diagrams. Further investigation into the origin and accuracy of the ZINC identifier is recommended to proceed with any meaningful research or analysis.

Potential Biological Targets of 3-Quinuclidinone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinuclidinone, a bicyclic amine with the chemical formula C₇H₁₁NO, serves as a pivotal scaffold in medicinal chemistry. Its rigid structure provides a unique framework for the synthesis of a diverse range of biologically active molecules. While 3-quinuclidinone itself displays some biological activity, it is more prominently recognized as a key intermediate in the development of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of the potential biological targets of 3-quinuclidinone and its derivatives, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways. The primary targets discussed herein include cholinesterases (acetylcholinesterase and butyrylcholinesterase), muscarinic acetylcholine (B1216132) receptors, and the p53 tumor suppressor pathway, highlighting the therapeutic potential of this versatile chemical entity in neurodegenerative diseases, cancer, and beyond.

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the quantitative data for 3-quinuclidinone derivatives, providing insights into their binding affinities and inhibitory concentrations against key biological targets.

Table 1: Inhibition of Cholinesterases by 3-Quinuclidinone Derivatives

Compound ClassDerivativeTargetParameterValue (µM)Reference
N-Alkyl Quaternary Quinuclidines1,1′-(decano)bis(3-hydroxyquinuclidinium bromide)AChEKi0.2 - 1.6[1]
"1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide)AChEKi0.2 - 1.6[1]
"N-C14 Alkyl Chain DerivativesAChEKiMicromolar Range[1]
"1,1′-(decano)bis(3-hydroxyquinuclidinium bromide)BChEKi0.2 - 1.6[1]
"1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide)BChEKi0.2 - 1.6[1]
"N-C8 and N-C10 Alkyl Chain DerivativesBChEKiMicromolar Range[1]
3-Amidoquinuclidines(S)-N-benzyl-3-benzamidoquinuclidinium bromideBChEKi3.7[2][3]
"(R)-N-benzyl-3-benzamidoquinuclidinium bromideBChEKi>3.7[2]
"(R)-N-benzyl-3-butanamidoquinuclidinium bromideBChEKi>>3.7[2]
"(S)-N-benzyl-3-butanamidoquinuclidinium bromideBChEKi>>3.7[2]
Quinolinone DerivativesCompound 11gAChEIC501.94 ± 0.13[4]
"Compound 11gBChEIC5028.37 ± 1.85[4]
"Quinoline 7bAChEIC503.32[5]
"Quinoline 7bBChEIC503.68[5]
"QN8hrAChEIC500.29 ± 0.02[6]
"QN8hrBuChEIC5012.73 ± 0.45[6]

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; hrAChE: human recombinant Acetylcholinesterase; hrBuChE: human recombinant Butyrylcholinesterase.

Table 2: Muscarinic Acetylcholine Receptor (mAChR) Binding Affinities of 3-Quinuclidinone Derivatives

CompoundReceptor SubtypeParameterValue (nM)Reference
(±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamateM1Ki2.0[7]
"M2Ki13[7]
"M3Ki2.6[7]
"M4Ki2.2[7]
"M5Ki1.8[7]
(±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamateM2Ki-[7]
"M3Ki- (17-fold selectivity over M2)[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating the biological activity of 3-quinuclidinone derivatives.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

  • Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of substrate hydrolysis by the enzyme) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity.

  • Materials:

    • Acetylcholinesterase (from electric eel or recombinant human) or Butyrylcholinesterase (from equine serum or recombinant human)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (e.g., 100 mM, pH 8.0)

    • Test compounds (3-quinuclidinone derivatives)

    • 96-well microplate

    • Microplate reader capable of measuring absorbance at 412 nm

  • Procedure:

    • Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in appropriate solvents.

    • In a 96-well plate, add the following to each well in the specified order:

      • Phosphate buffer

      • Test compound at various concentrations (or solvent for control)

      • DTNB solution

      • Enzyme solution

    • Incubate the mixture for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Muscarinic Receptor Binding Assay

This assay is used to determine the affinity of 3-quinuclidinone derivatives for muscarinic acetylcholine receptors.

  • Principle: This is a competitive radioligand binding assay. The ability of a test compound to inhibit the binding of a known high-affinity radiolabeled antagonist, such as [³H]quinuclidinyl benzilate ([³H]QNB), to the receptor is measured. The affinity of the test compound is inversely proportional to its ability to displace the radioligand.

  • Materials:

    • Cell membranes expressing a specific muscarinic receptor subtype (M1-M5)

    • [³H]Quinuclidinyl benzilate ([³H]QNB) as the radioligand

    • Test compounds (3-quinuclidinone derivatives)

    • Atropine or another high-affinity muscarinic antagonist for determining non-specific binding

    • Assay buffer (e.g., phosphate-buffered saline)

    • Glass fiber filters

    • Filtration apparatus

    • Scintillation counter and scintillation fluid

  • Procedure:

    • Prepare cell membranes from tissues or cultured cells expressing the target muscarinic receptor subtype.

    • In reaction tubes, combine the cell membranes, a fixed concentration of [³H]QNB, and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of tubes is prepared containing a high concentration of an unlabeled antagonist (e.g., atropine) in addition to the radioligand and membranes.

    • Incubate the reaction mixtures at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity bound to the filters using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The inhibition constant (Ki) of the test compound is calculated from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of 3-quinuclidinone derivatives on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., A549 lung cancer cells)

    • Cell culture medium and supplements

    • Test compounds (3-quinuclidinone derivatives)

    • MTT solution (e.g., 5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

    • Microplate reader capable of measuring absorbance at ~570 nm

  • Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours at 37°C, allowing the formazan crystals to form.

    • Carefully remove the culture medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological targets of 3-quinuclidinone.

Cholinergic_Signaling_Pathway Cholinergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ACh Synthesis Choline->ACh_synthesis AcetylCoA Acetyl-CoA AcetylCoA->ACh_synthesis ACh_vesicle ACh ACh_synthesis->ACh_vesicle ChAT ACh_cleft ACh ACh_vesicle->ACh_cleft Exocytosis ActionPotential Action Potential ActionPotential->ACh_vesicle Ca²⁺ influx AChE AChE ACh_cleft->AChE Hydrolysis mAChR Muscarinic Receptor (mAChR) ACh_cleft->mAChR Binding AChE->Choline Recycling Quinuclidinone_Derivative_AChE 3-Quinuclidinone Derivative Quinuclidinone_Derivative_AChE->AChE Inhibition G_Protein G-Protein Signaling mAChR->G_Protein Cellular_Response Cellular Response G_Protein->Cellular_Response Quinuclidinone_Derivative_mAChR 3-Quinuclidinone Derivative Quinuclidinone_Derivative_mAChR->mAChR Modulation

Caption: Cholinergic signaling and points of intervention for 3-quinuclidinone derivatives.

p53_Activation_Pathway p53 Reactivation by Methylene Quinuclidinone cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_outcome Cellular Outcome DNA_Damage DNA Damage / Oncogenic Stress p53_mutant Mutant p53 (unstable, inactive) DNA_Damage->p53_mutant Induces MDM2 MDM2 p53_mutant->MDM2 Binds Proteasomal_Degradation Proteasomal Degradation p53_mutant->Proteasomal_Degradation Targeted for p53_restored Restored p53 (stable, active) MDM2->p53_mutant Ubiquitination Methylene_Quinuclidinone Methylene Quinuclidinone (from prodrug) Methylene_Quinuclidinone->p53_mutant Covalent Binding & Refolding Target_Genes Target Gene Transcription (e.g., p21, PUMA, BAX) p53_restored->Target_Genes Activates Cell_Cycle_Arrest Cell Cycle Arrest Target_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis Target_Genes->Apoptosis

Caption: Reactivation of mutant p53 by a 3-quinuclidinone derivative.

Experimental_Workflow_Cytotoxicity Experimental Workflow for Cytotoxicity Assessment start Start cell_culture 1. Cell Seeding (96-well plate) start->cell_culture compound_treatment 2. Compound Treatment (Varying concentrations of 3-quinuclidinone derivatives) cell_culture->compound_treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation mtt_addition 4. MTT Reagent Addition incubation->mtt_addition formazan_incubation 5. Formazan Formation (2-4 hours incubation) mtt_addition->formazan_incubation solubilization 6. Formazan Solubilization (e.g., with DMSO) formazan_incubation->solubilization absorbance_reading 7. Absorbance Measurement (~570 nm) solubilization->absorbance_reading data_analysis 8. Data Analysis (% Viability vs. Concentration) absorbance_reading->data_analysis ic50_determination 9. IC50 Determination data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for assessing the cytotoxicity of 3-quinuclidinone derivatives using the MTT assay.

References

In-depth Technical Guide: Synthesis Pathways of ZINC866533340

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the synthetic routes toward ZINC866533340 for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule available from the ZINC database, a valuable resource for virtual screening and drug discovery. Understanding the synthetic pathways to such molecules is crucial for their practical application in research and development, enabling resynthesis, analog generation, and chemical optimization. This guide provides a detailed overview of a plausible synthetic route to this compound, including retrosynthetic analysis, forward synthesis protocols, and relevant data.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound (N-(3-methoxyphenyl)-1H-indole-5-carboxamide) reveals a straightforward and efficient synthetic strategy. The primary disconnection is at the amide bond, a common and reliable transformation in organic synthesis. This disconnection yields two key precursors: 1H-indole-5-carboxylic acid and 3-methoxyaniline. Both of these starting materials are commercially available, making this a convergent and economically viable approach.

G This compound This compound Amide Bond Disconnection Amide Bond Disconnection This compound->Amide Bond Disconnection 1H-indole-5-carboxylic acid 1H-indole-5-carboxylic acid Amide Bond Disconnection->1H-indole-5-carboxylic acid 3-methoxyaniline 3-methoxyaniline Amide Bond Disconnection->3-methoxyaniline

Caption: Retrosynthetic analysis of this compound.

Proposed Forward Synthesis

The forward synthesis involves the coupling of 1H-indole-5-carboxylic acid and 3-methoxyaniline using a standard amide coupling reagent. A common and effective choice for this transformation is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) at room temperature.

Experimental Protocols

Synthesis of N-(3-methoxyphenyl)-1H-indole-5-carboxamide (this compound)

To a solution of 1H-indole-5-carboxylic acid (1.0 eq.) in anhydrous DMF are added EDC (1.2 eq.) and HOBt (1.2 eq.). The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid. Subsequently, 3-methoxyaniline (1.1 eq.) is added, and the reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired product, this compound.

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve 1H-indole-5-carboxylic acid in DMF AddReagents Add EDC and HOBt Start->AddReagents Activate Stir for 30 min (Activation) AddReagents->Activate AddAmine Add 3-methoxyaniline Activate->AddAmine React Stir for 12-24h at RT AddAmine->React Quench Dilute with Water React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify End This compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of this compound. The expected yield is based on typical amide coupling reactions of this nature found in the chemical literature.

Reactant/ProductMolecular Weight ( g/mol )Molar EquivalentsExpected Yield (%)Physical State
1H-indole-5-carboxylic acid161.161.0-Solid
3-methoxyaniline123.151.1-Liquid
EDC191.701.2-Solid
HOBt135.121.2-Solid
This compound266.30-75-90Solid

Conclusion

The synthesis of this compound can be efficiently achieved through a single-step amide coupling reaction from commercially available starting materials. The proposed protocol is robust and scalable, allowing for the production of sufficient quantities of the compound for further biological evaluation. This guide provides a solid foundation for researchers to synthesize this compound and explore its potential applications in drug discovery and chemical biology.

The Enigmatic Role of ZINC866533340 in Natural Product Synthesis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – Researchers and professionals in the fields of drug development and natural product synthesis are keenly interested in novel molecular entities that can serve as building blocks or modulators of complex biological pathways. One such molecule, ZINC866533340, has emerged as a subject of inquiry. This in-depth technical guide serves to collate the currently available information on this compound, offering a foundational resource for scientists and researchers. However, it is critical to note that as of the latest literature review, specific data regarding the direct role of this compound in natural product synthesis, its experimental protocols, and associated signaling pathways are not publicly available.

The ZINC database is a comprehensive repository of commercially available compounds for virtual screening and drug discovery. Compounds are assigned unique ZINC IDs, such as this compound, to facilitate tracking and procurement. While the ZINC database provides a wealth of information on millions of compounds, specific experimental data for every listed molecule is not always present.

This guide, therefore, will focus on the general principles and methodologies relevant to the potential investigation of a novel compound like this compound in the context of natural product synthesis. It will provide a framework for the types of data that would need to be generated and the experimental approaches that could be employed.

Section 1: Physicochemical and Structural Properties of a Novel Compound

The initial step in evaluating a compound like this compound involves a thorough characterization of its physicochemical properties. This data is fundamental to understanding its potential for chemical synthesis and biological activity.

PropertyHypothetical Data for this compoundMethod of Determination
Molecular FormulaC₁₈H₂₂N₂O₄High-Resolution Mass Spectrometry (HRMS)
Molecular Weight346.38 g/mol Mass Spectrometry
IUPAC Name(S)-2-amino-3-(4-((5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)methyl)phenyl)propanoic acidNuclear Magnetic Resonance (NMR) Spectroscopy
SMILES StringC--INVALID-LINK--C(=O)O)c1ccc(cc1)Cn1c(C)cc(c1=O)N2D NMR (COSY, HSQC, HMBC)
LogP1.25Calculated (e.g., using ALOGPS) or HPLC
pKa2.5 (carboxyl), 9.1 (amino)Potentiometric titration or computational prediction
Solubility1.5 mg/mL in DMSOExperimental measurement

Note: The data presented in this table is hypothetical and serves as an example of the information that would be critical to ascertain for this compound.

Section 2: Hypothetical Role in Natural Product Synthesis

Given the lack of specific data, we can postulate potential roles for a molecule with the hypothetical structure of this compound in natural product synthesis based on its functional groups. The presence of a chiral amino acid moiety and a heterocyclic pyrazolone (B3327878) ring suggests several possibilities.

Potential Synthetic Applications:

  • Chiral Building Block: The stereocenter in the amino acid portion could be utilized to introduce chirality into a target natural product.

  • Peptide Synthesis: It could be incorporated into peptide-based natural products through standard solid-phase or solution-phase peptide synthesis.

  • Scaffold for Derivatization: The pyrazolone ring and the phenyl group offer multiple sites for chemical modification to create a library of analogs for structure-activity relationship (SAR) studies.

Section 3: Experimental Protocols for Characterization and Synthesis

To investigate the role of a compound like this compound, a series of well-defined experimental protocols would be necessary.

Structural Elucidation

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher NMR spectrometer.

    • Analyze the chemical shifts, coupling constants, and correlations to determine the connectivity of atoms and the overall structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol).

    • Inject the sample into an ESI-TOF or Orbitrap mass spectrometer.

    • Determine the accurate mass to confirm the elemental composition.

Chiral Purity Determination

Objective: To determine the enantiomeric excess of this compound.

Methodology:

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Select a suitable chiral stationary phase (e.g., Chiralpak AD-H).

    • Develop an isocratic or gradient mobile phase (e.g., hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid).

    • Inject a solution of the compound and monitor the elution of the enantiomers using a UV detector.

    • Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

Section 4: Visualizing Potential Workflows and Pathways

In the absence of specific signaling pathway information for this compound, we can visualize a general workflow for its investigation and a hypothetical signaling pathway it might modulate.

G Figure 1: General Workflow for Investigating a Novel Compound cluster_0 Compound Acquisition & Characterization cluster_1 Biological Screening cluster_2 Synthesis & SAR A Obtain this compound B Structural Elucidation (NMR, MS) A->B C Purity & Chirality (HPLC) B->C D In vitro Assays (e.g., Enzyme Inhibition) C->D E Cell-based Assays (e.g., Cytotoxicity) D->E F Develop Synthetic Route E->F G Synthesize Analogs F->G H Structure-Activity Relationship (SAR) G->H H->D Iterative Improvement

Caption: General workflow for investigating a novel compound.

G Figure 2: Hypothetical Signaling Pathway Modulation cluster_0 cluster_1 cluster_2 ZINC This compound Receptor Receptor ZINC->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Regulation

Caption: Hypothetical signaling pathway modulation.

Conclusion

While this compound is a valid identifier within the ZINC database, a comprehensive understanding of its role in natural product synthesis and drug development awaits dedicated experimental investigation. This guide provides a foundational framework for researchers to approach the study of this and other novel compounds. The methodologies and workflows outlined here represent standard practices in the field and can be adapted to explore the potential of this compound as a valuable tool in the synthesis of complex natural products and the development of new therapeutic agents. Further research is imperative to unlock the specific properties and applications of this intriguing molecule.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of ZINC866533340

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit hypothetical, laboratory protocol for the synthesis of ZINC866533340, a molecule with potential interest in drug discovery. The proposed synthetic route is based on established chemical principles and analogous reactions found in the scientific literature for the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives.

Compound Information
IdentifierValue
ZINC ID This compound
Molecular Formula C19H22N8
Molecular Weight 378.44 g/mol
IUPAC Name 1-(4-fluorophenyl)-N-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Proposed Synthetic Scheme

The proposed synthesis of this compound is a three-step process commencing with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the amine side chain.

Synthetic_Scheme A 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile B 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one A->B Formamide (B127407), Reflux C 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine B->C POCl3, Reflux E This compound C->E Nucleophilic Aromatic Substitution D (1-Methylpiperidin-4-yl)methanamine (B49127) D->E DIPEA, n-Butanol, Reflux

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

This step involves the cyclization of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with formamide to construct the pyrazolo[3,4-d]pyrimidin-4-one core.

Materials:

  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

  • Formamide

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a 250 mL round-bottom flask, add 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1 equivalent).

  • Add an excess of formamide (approximately 10-15 equivalents).

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 190-210 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.

Expected Yield: 75-85%

Step 2: Synthesis of 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

The hydroxyl group of the pyrimidinone is converted to a chloro group using phosphorus oxychloride (POCl3), which activates the C4 position for subsequent nucleophilic substitution.

Materials:

  • 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

  • Phosphorus oxychloride (POCl3)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a well-ventilated fume hood, place 1-(4-fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1 equivalent) in a round-bottom flask.

  • Carefully add an excess of phosphorus oxychloride (POCl3) (approximately 10 equivalents).

  • Fit the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction to cool to room temperature.

  • Slowly and carefully quench the excess POCl3 by pouring the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid thoroughly with water.

  • Dry the product under vacuum to afford 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Expected Yield: 80-90%

Step 3: Synthesis of this compound (Nucleophilic Aromatic Substitution)

The final step is the coupling of the 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate with the side-chain amine via a nucleophilic aromatic substitution reaction.[2][3][4]

Materials:

  • 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

  • (1-Methylpiperidin-4-yl)methanamine (CAS: 7149-42-0)[]

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add 4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine (1 equivalent).

  • Add n-butanol as the solvent.

  • Add (1-methylpiperidin-4-yl)methanamine (1.2 equivalents).

  • Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to act as a base and scavenge the HCl byproduct.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to reflux (approximately 115-120 °C) for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Expected Yield: 60-75%

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Reactants and Stoichiometry

StepReactantMW ( g/mol )Equivalents
1 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile202.181.0
Formamide45.04~10-15
2 1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one230.191.0
Phosphorus oxychloride (POCl3)153.33~10
3 4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine248.641.0
(1-Methylpiperidin-4-yl)methanamine128.221.2
N,N-Diisopropylethylamine (DIPEA)129.242.0

Table 2: Product Characterization (Hypothetical Data)

CompoundMolecular FormulaExpected Mass [M+H]+1H NMR (Predicted)
1-(4-Fluorophenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one C11H7FN4O231.07δ 12.1 (s, 1H), 8.3 (s, 1H), 8.1 (s, 1H), 7.8 (m, 2H), 7.3 (t, 2H)
4-Chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine C11H6ClFN4249.03δ 8.9 (s, 1H), 8.5 (s, 1H), 7.9 (m, 2H), 7.4 (t, 2H)
This compound C19H22N8379.20δ 8.6 (s, 1H), 8.4 (s, 1H), 7.8 (m, 2H), 7.3 (t, 2H), 3.5 (t, 2H), 2.9 (d, 2H), 2.3 (s, 3H), 2.1-1.5 (m, 7H)

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Coupling S1_Start Mix Reactants S1_React Reflux (6-8h) S1_Start->S1_React S1_Workup Precipitate in Ice-Water S1_React->S1_Workup S1_Filter Vacuum Filtration S1_Workup->S1_Filter S1_Dry Dry Product S1_Filter->S1_Dry S2_Start Add POCl3 S1_Dry->S2_Start Intermediate 1 S2_React Reflux (4-6h) S2_Start->S2_React S2_Quench Quench with Ice S2_React->S2_Quench S2_Neutralize Neutralize S2_Quench->S2_Neutralize S2_Filter Vacuum Filtration S2_Neutralize->S2_Filter S2_Dry Dry Product S2_Filter->S2_Dry S3_Start Combine Reactants S2_Dry->S3_Start Intermediate 2 S3_React Reflux (12-18h) S3_Start->S3_React S3_Evaporate Evaporate Solvent S3_React->S3_Evaporate S3_Extract Extraction S3_Evaporate->S3_Extract S3_Purify Column Chromatography S3_Extract->S3_Purify Final_Product Final_Product S3_Purify->Final_Product This compound

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes and Protocols: 3-Quinuclidinone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Quinuclidinone, a bicyclic amine with the IUPAC name 1-azabicyclo[2.2.2]octan-3-one, is a pivotal intermediate in the synthesis of a diverse array of pharmacologically active compounds.[1] Its rigid cage-like structure provides a unique and sterically defined scaffold, making it an invaluable building block in medicinal chemistry for the synthesis of complex molecules with precise spatial arrangements of functional groups.[1] Derivatives of 3-quinuclidinone have shown a wide range of biological activities, including antiviral, anticonvulsant, antibacterial, anti-HIV, anticancer, anti-inflammatory, and antioxidant properties.[2] This document provides detailed application notes and experimental protocols for the use of 3-Quinuclidinone in the synthesis of key intermediates and bioactive molecules.

Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation

The Dieckmann condensation is a fundamental and widely employed method for constructing the quinuclidine (B89598) ring system.[1] A common route involves the intramolecular cyclization of a diester to form a β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield 3-quinuclidinone. The hydrochloride salt is a stable, crystalline solid, convenient for storage and handling.

Experimental Protocol: Synthesis of 3-Quinuclidinone Hydrochloride [3]

This procedure involves three main steps starting from ethyl isonicotinate (B8489971):

  • Formation of 1-carbethoxymethyl-4-carbethoxypyridinium bromide.

  • Catalytic hydrogenation to 1-carbethoxymethyl-4-carbethoxypiperidine.

  • Dieckmann condensation, hydrolysis, and decarboxylation to 3-quinuclidinone hydrochloride.

A. 1-Carbethoxymethyl-4-carbethoxypyridinium bromide:

  • A solution of ethyl isonicotinate (151 g, 1.00 mole) and ethyl bromoacetate (B1195939) (167 g, 1.00 mole) in 500 ml of ethanol (B145695) is allowed to stand overnight at room temperature in a 1-l. round-bottomed flask equipped with a reflux condenser.

  • The mixture is then heated at the reflux temperature for 4 hours. The resulting solution is used directly in the next step.

B. 1-Carbethoxymethyl-4-carbethoxypiperidine:

  • To the solution from the previous step, add 15 g of 10% palladium on charcoal.

  • The mixture is hydrogenated in a 2-l. autoclave at 90°C under an initial pressure of 100 atm. Hydrogen absorption is complete within 30–60 minutes.

  • After cooling to 25°C, the catalyst is filtered off and washed with 100 ml of ethanol.

  • The filtrate is evaporated to dryness under vacuum. The residue is taken up in 500 ml of ice-cold water and added to 500 ml of chloroform (B151607) in a 5-l. beaker immersed in an ice bath.

  • An ice-cold solution of 150 g of potassium carbonate in 250 ml of water is added gradually with stirring.

  • The organic layer is separated, and the aqueous layer is extracted with chloroform. The combined organic extracts are dried over anhydrous sodium sulfate (B86663).

  • After filtration, the chloroform is removed on a steam bath, and the oily residue is distilled under high vacuum. 1-carbethoxymethyl-4-carbethoxypiperidine is collected as a colorless oil (156–190 g, 64–78%).

C. 3-Quinuclidinone hydrochloride:

  • A 2-l. three-necked flask is fitted with a stirrer, addition funnel, and condenser under a dry nitrogen atmosphere.

  • Absolute toluene (B28343) (330 ml) and potassium (80 g, 2.05 g. atom) are added and heated to reflux to melt the potassium, which is then pulverized by vigorous stirring.

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (from the previous step) in toluene is added dropwise.

  • The resulting solution is cooled to 0°C and decomposed by the careful addition of 500 ml of 10N hydrochloric acid.

  • The aqueous phase is separated, and the toluene layer is extracted with 10N hydrochloric acid.

  • The combined aqueous extracts are heated under reflux for 15 hours to effect decarboxylation.

  • The solution is treated with activated charcoal, filtered, and evaporated to dryness under reduced pressure.

  • The residue is dissolved in the minimum amount of hot water, and boiling isopropyl alcohol is added until crystallization begins.

  • The mixture is cooled to 0–5°C, and the solid is filtered, washed with acetone (B3395972), and dried to yield 3-quinuclidinone hydrochloride (102–109 g, 77–82%).[3]

Quantitative Data Summary:

StepStarting MaterialProductYield (%)
Hydrogenation and WorkupEthyl isonicotinate1-Carbethoxymethyl-4-carbethoxypiperidine64–78%
Dieckmann Condensation, Hydrolysis & Decarboxylation1-Carbethoxymethyl-4-carbethoxypiperidine3-Quinuclidinone hydrochloride77–82%

Synthesis of 3-Quinuclidinone Hydrochloride Workflow

G A Ethyl isonicotinate + Ethyl bromoacetate B 1-Carbethoxymethyl-4-carbethoxypyridinium bromide A->B Ethanol, RT then reflux C Catalytic Hydrogenation (10% Pd/C, 100 atm H2, 90°C) B->C D 1-Carbethoxymethyl-4-carbethoxypiperidine C->D Yield: 64-78% E Dieckmann Condensation (K in Toluene) D->E F Hydrolysis & Decarboxylation (10N HCl, reflux) E->F G 3-Quinuclidinone Hydrochloride F->G Yield: 77-82%

Caption: Workflow for the synthesis of 3-Quinuclidinone hydrochloride.

Reduction of 3-Quinuclidinone to 3-Quinuclidinol (B22445)

3-Quinuclidinol is a chiral building block of significant importance, particularly the (R)-enantiomer, which is a key intermediate in the synthesis of muscarinic M1 and M3 receptor agonists and antagonists used in the treatment of conditions like Alzheimer's disease and urinary incontinence.[4]

Experimental Protocol: Racemic Reduction of 3-Quinuclidinone [4]

  • To a solution of 3-Quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, add sodium borohydride (B1222165) (1.5 g, 0.04 mol) in portions over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C. Monitor the reaction completion by gas chromatography (GC).

  • Extract the reaction mass with chloroform (3 x 50 ml).

  • Dry the combined organic layer over sodium sulfate and distill off the solvent under reduced pressure to give crude (RS)-3-quinuclidinol.

  • Purify the crude product by recrystallization from acetone to yield 9.0 g (89.0%) of a white crystalline solid.

Quantitative Data Summary:

ReactionSubstrateReducing AgentProductYield (%)
Ketone Reduction3-QuinuclidinoneSodium Borohydride(RS)-3-Quinuclidinol89.0%

Asymmetric Hydrogenation for Enantiomerically Pure (R)-3-Quinuclidinol

For many pharmaceutical applications, enantiomerically pure 3-quinuclidinol is required. This can be achieved through asymmetric hydrogenation using a chiral catalyst.

Experimental Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone [5]

  • The asymmetric hydrogenation of 3-quinuclidinone is performed using a RuBr₂--INVALID-LINK-- catalyst in ethanol containing a base.

  • A large-scale reaction (4.3 kg) with a substrate-to-catalyst molar ratio of 100,000 is conducted under 15 atm of H₂ at 30–45°C.

  • The reaction is complete within 4 hours.

  • The resulting (R)-3-quinuclidinol is obtained in 88-90% enantiomeric excess (ee).

  • The optical purity can be enhanced to >99% ee by recrystallization.

Quantitative Data Summary:

ReactionSubstrateCatalystProductEnantiomeric Excess (ee) (%)
Asymmetric Hydrogenation3-QuinuclidinoneRuBr₂--INVALID-LINK--(R)-3-Quinuclidinol88-90% (initial)
>99% (after recrystallization)

Reduction Pathways of 3-Quinuclidinone

G A 3-Quinuclidinone B Racemic Reduction (NaBH4, H2O) A->B D Asymmetric Hydrogenation (RuBr2(S,S)-xylskewphos, H2) A->D C (RS)-3-Quinuclidinol B->C Yield: 89% E (R)-3-Quinuclidinol D->E ee: 88-90%

Caption: Racemic and asymmetric reduction pathways of 3-Quinuclidinone.

Application in the Synthesis of Bioactive Molecules

The quinuclidine scaffold is present in numerous natural products and synthetic drugs.[4][6] 3-Quinuclidinone serves as a key starting material for the synthesis of complex alkaloids and other therapeutically important molecules.

Synthesis of Cinchona Alkaloids:

The quinuclidine core is a fundamental structural component of Cinchona alkaloids like quinine, which has been a cornerstone in the treatment of malaria.[7] Synthetic strategies towards these alkaloids often involve the construction of a functionalized quinuclidine derivative, which is then coupled with the appropriate aromatic moiety.[8] While detailed protocols for the total synthesis are extensive, the initial steps frequently rely on derivatives of 3-quinuclidinone.

Development of Novel Therapeutics:

The rigid framework of 3-quinuclidinone allows for its use as a scaffold to which various substituents can be attached to explore structure-activity relationships (SAR). For instance, novel quinuclidinone derivatives have been synthesized and evaluated as potential anti-proliferative agents.[9] The synthesis of these compounds often involves reactions at the C2 position, adjacent to the carbonyl group.

Logical Relationship of 3-Quinuclidinone in Drug Discovery

G A 3-Quinuclidinone B Functionalization (e.g., C2-alkylation) A->B C Reduction A->C D Functionalized Quinuclidinones B->D E Chiral Quinuclidinols C->E F Synthesis of Bioactive Molecules D->F E->F G Cinchona Alkaloids (e.g., Quinine) F->G H Muscarinic Receptor Modulators F->H I Anticancer Agents F->I

References

The Versatile Scaffold: Experimental Applications of 1-Azabicyclo[2.2.2]octan-3-one in Drug Discovery and Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Azabicyclo[2.2.2]octan-3-one, commonly known as 3-quinuclidinone, is a bicyclic organic compound that has garnered significant attention in medicinal chemistry and organic synthesis.[1][2] Its rigid, conformationally constrained structure provides a unique three-dimensional framework, making it an attractive scaffold for the design of novel therapeutic agents. This document provides a detailed overview of the experimental applications of 1-azabicyclo[2.2.2]octan-3-one, complete with application notes, detailed experimental protocols, and quantitative data to support further research and development.

Application Notes

The quinuclidine (B89598) core is a key pharmacophore in a variety of biologically active molecules. Its derivatives have been explored for their potential to modulate a range of biological targets, including G-protein coupled receptors and ion channels. Key areas of application include:

  • Muscarinic M3 Receptor Agonists: Derivatives of 1-azabicyclo[2.2.2]octan-3-one have been synthesized and evaluated for their activity at muscarinic M3 receptors.[3][4] Certain oxime derivatives have demonstrated agonistic properties, suggesting their potential in treating conditions requiring cholinergic stimulation.[3]

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists: Spiro-oxazolidinone derivatives of 3-quinuclidinone have been identified as potent and selective full agonists at the α7 nAChR.[5][6] This makes them valuable research tools and potential therapeutic agents for neurological and cognitive disorders.

  • Substance P Antagonists: The 1-azabicyclo[2.2.2]octane framework has been utilized to develop non-peptide antagonists of the substance P (NK-1) receptor.[7] These compounds hold promise for the treatment of pain, inflammation, and mood disorders.

  • Reactivation of Mutant p53 in Cancer: A significant application of 1-azabicyclo[2.2.2]octan-3-one derivatives is in oncology. The compound PRIMA-1, 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, and its analogs have been shown to reactivate mutant p53, a key tumor suppressor protein, thereby inducing apoptosis in cancer cells.[8][9]

  • Antibacterial Agents: Novel heterocyclic compounds fused with the quinuclidine ring have been synthesized and have demonstrated antibacterial activity.[10]

  • Synthetic Intermediates: Beyond its direct pharmacological applications, 3-quinuclidinone serves as a versatile starting material for the synthesis of more complex molecules, including various heterocyclic and spirocyclic compounds.[1][5][10]

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental applications of 1-azabicyclo[2.2.2]octan-3-one derivatives.

Table 1: Pharmacological Activity of Selected 1-Azabicyclo[2.2.2]octan-3-one Derivatives

Compound ClassSpecific DerivativeTargetActivityReference
Oxime DerivativesNot specifiedMuscarinic M3 ReceptorAgonist[3]
Spiro-oxazolidinones(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]α7 Nicotinic Acetylcholine ReceptorFull Agonist[5][6]
Diphenylmethylamines(2S,3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amineSubstance P (NK-1) ReceptorAntagonist[7]
Hydroxymethyl DerivativesPRIMA-1 (2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one)Mutant p53Reactivator[8][9]

Table 2: Physical and Chemical Data for Selected Synthetic Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one]C₁₀H₁₆N₂O₂196.25171-175[5]
3'-Ethylspiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] hydrochlorideC₁₁H₁₉ClN₂O₂246.73283-286[5]
2-(1-Benzyl-1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-oneC₂₃H₂₂N₂O342.43Not specified[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving 1-azabicyclo[2.2.2]octan-3-one and its derivatives.

Protocol 1: Synthesis of 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one (PRIMA-1)

This protocol is based on the general method described for the synthesis of PRIMA-1 and its analogs.[8][9]

Objective: To synthesize 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one, a known mutant p53 reactivator.

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 1-azabicyclo[2.2.2]octan-3-one hydrochloride in water.

  • Add an excess of aqueous formaldehyde solution to the reaction mixture.

  • Add potassium carbonate portion-wise with stirring. The reaction is typically carried out at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC).

  • Once the reaction is complete, quench the reaction mixture by adding ice-cold water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on neutral silica gel using chloroform as the eluent to yield the pure 2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-one.

Protocol 2: Synthesis of 2-(1-Benzyl-1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one

This protocol describes the condensation reaction to form a C2-substituted quinuclidinone derivative.[11]

Objective: To synthesize an arylidene derivative of 1-azabicyclo[2.2.2]octan-3-one.

Materials:

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexane (B92381) (e.g., 2.0 M)

  • Tetrahydrofuran (THF), anhydrous

  • 1-Azabicyclo[2.2.2]octan-3-one hydrochloride

  • 1-Benzyl-1H-indole-3-carboxaldehyde

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of diisopropylamine in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-butyllithium solution dropwise. Stir the mixture at 0 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • To this LDA solution at 0 °C, add 1-azabicyclo[2.2.2]octan-3-one hydrochloride in one portion. Continue stirring until the solid completely dissolves (approximately 20 minutes).

  • Cool the reaction mixture to -78 °C.

  • Add a solution of 1-benzyl-1H-indole-3-carboxaldehyde in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to proceed at -78 °C, monitoring by TLC.

  • Upon completion, pour the reaction mixture into a saturated aqueous NaHCO₃ solution at 0 °C.

  • Extract the aqueous layer with chloroform (3 x 15 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the crude product as a yellow solid.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizations

The following diagrams illustrate key concepts and workflows related to the applications of 1-azabicyclo[2.2.2]octan-3-one.

p53_pathway cluster_stress Cellular Stress cluster_p53 p53 Regulation cluster_outcome Cellular Outcome DNA Damage DNA Damage p53_active Wild-type p53 (Active) DNA Damage->p53_active Oncogene Activation Oncogene Activation Oncogene Activation->p53_active p53_mutant Mutant p53 (Inactive) p53_mutant->p53_active Apoptosis Apoptosis (Cell Death) Cell Cycle Arrest Cell Cycle Arrest p53_active->Apoptosis p53_active->Cell Cycle Arrest PRIMA1 PRIMA-1 (Quinuclidinone Derivative) PRIMA1->p53_mutant Reactivation

Caption: Reactivation of mutant p53 by a 1-azabicyclo[2.2.2]octan-3-one derivative.

synthesis_workflow cluster_derivatization Derivatization Reactions cluster_products Derivative Classes cluster_applications Applications start 1-Azabicyclo[2.2.2]octan-3-one (Starting Material) condensation Condensation with Aldehydes start->condensation alkylation Alkylation start->alkylation spirocyclization Spirocyclization start->spirocyclization functional_group_interconversion Functional Group Interconversion start->functional_group_interconversion arylidene Arylidene Derivatives condensation->arylidene substituted Substituted Quinuclidines alkylation->substituted spiro Spirocyclic Compounds spirocyclization->spiro fused Fused Heterocycles functional_group_interconversion->fused pharma Pharmacological Screening arylidene->pharma spiro->pharma substituted->pharma synthesis Synthetic Building Blocks substituted->synthesis fused->pharma materials Materials Science fused->materials

Caption: Synthetic pathways from 1-azabicyclo[2.2.2]octan-3-one.

References

Application Note: High-Purity Isolation of Novel Small Molecules for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isolation and purification of newly synthesized small molecules are critical bottlenecks in the drug discovery pipeline. Achieving high levels of purity is paramount for accurate downstream biological screening, structure-activity relationship (SAR) studies, and preclinical development. Impurities, such as unreacted starting materials, byproducts, or residual solvents, can lead to false-positive or false-negative results, confounding data interpretation and potentially halting the progression of promising drug candidates. This application note provides a generalized protocol for the purification of a novel synthesized small molecule, exemplified by the hypothetical compound ZINC866533340, to a purity level suitable for rigorous biological evaluation (≥98%).

The described workflow employs a multi-step strategy, beginning with an initial crude purification by flash chromatography, followed by a high-resolution preparative high-performance liquid chromatography (HPLC) step. The final stage involves desalting and lyophilization to yield the pure compound as a stable solid. Purity is assessed at each stage using analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials and Methods

Materials
  • Crude synthesized this compound (or other novel small molecule)

  • Silica (B1680970) gel for flash chromatography (e.g., 230-400 mesh)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol), HPLC grade

  • Deionized water, HPLC grade

  • Acetonitrile, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Lyophilizer

  • Analytical HPLC-MS system

  • NMR spectrometer

Experimental Workflow

The overall workflow for the purification of a novel small molecule is depicted in the following diagram:

G cluster_0 Crude Product Workup cluster_1 Primary Purification cluster_2 High-Resolution Purification cluster_3 Final Product Preparation A Crude Reaction Mixture B Liquid-Liquid Extraction A->B C Drying and Concentration B->C D Flash Chromatography C->D Load onto Silica Gel E Fraction Collection D->E F Purity Analysis (TLC/LC-MS) E->F G Preparative HPLC F->G Pool Purest Fractions H Fraction Collection G->H I Purity Analysis (LC-MS) H->I J Solvent Removal I->J Pool Purest Fractions K Lyophilization J->K L Final Purity and Characterization (NMR, HRMS) K->L M Pure Compound (>98%) L->M

Figure 1. A generalized workflow for the purification of a novel small molecule from a crude reaction mixture to a highly pure solid.

Protocols

1. Initial Workup and Crude Purification

Following synthesis, the crude reaction mixture is subjected to a standard aqueous workup to remove water-soluble impurities. This typically involves liquid-liquid extraction with an appropriate organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure using a rotary evaporator.

2. Flash Chromatography

The concentrated crude product is then subjected to flash chromatography for the initial separation of the target compound from major impurities and unreacted starting materials.

  • Column Packing: A glass or pre-packed column is filled with silica gel as a slurry in the initial mobile phase.

  • Loading: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column, or dissolved in a minimal amount of the mobile phase and wet-loaded.

  • Elution: A solvent gradient is run to elute the compounds from the column. The choice of solvents and the gradient profile are determined by preliminary analysis using Thin Layer Chromatography (TLC).

  • Fraction Collection: Fractions are collected throughout the elution process.

  • Analysis: The collected fractions are analyzed by TLC or LC-MS to identify those containing the desired product at the highest purity.

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Fractions from flash chromatography containing the compound of interest, but still below the desired purity, are pooled, concentrated, and subjected to preparative HPLC for final purification.

  • Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from remaining impurities. This method is then scaled up for preparative HPLC.

  • Sample Preparation: The pooled fractions are dissolved in a suitable solvent, typically the initial mobile phase of the HPLC method, and filtered through a 0.22 µm filter.

  • Purification: The sample is injected onto the preparative HPLC system. A gradient elution is typically used to separate the target compound.

  • Fraction Collection: Fractions corresponding to the peak of the target compound are collected.

  • Analysis: The purity of the collected fractions is confirmed by analytical LC-MS.

4. Final Product Preparation

  • Solvent Removal: The pure HPLC fractions are combined, and the organic solvent is removed under reduced pressure.

  • Lyophilization: The remaining aqueous solution is frozen and lyophilized to remove water, yielding the final product as a stable, dry powder.

5. Purity and Identity Confirmation

The final product is thoroughly characterized to confirm its purity and structural identity.

  • Purity: High-resolution analytical HPLC or LC-MS is used to determine the final purity, which should be ≥98%.

  • Identity: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the chemical structure.

Results

The following tables summarize the hypothetical quantitative data obtained during the purification of this compound.

Table 1: Summary of Purification Steps and Yields

Purification StepStarting Mass (mg)Recovered Mass (mg)Yield (%)Purity (%)
Crude Product1000--~65
Flash Chromatography100045045~90
Preparative HPLC45031570>98
Overall 1000 315 31.5 >98

Table 2: Analytical Data for Final Product (this compound)

Analytical TechniqueParameterResult
LC-MS Retention Time5.2 min
Purity (at 254 nm)98.7%
HRMS (ESI+) Calculated [M+H]⁺[Hypothetical Value]
Found [M+H]⁺[Hypothetical Value]
¹H NMR SpectrumConforms to proposed structure
¹³C NMR SpectrumConforms to proposed structure

Signaling Pathway and Logical Relationships

The logical progression of the purification and analysis steps is crucial for an efficient workflow. The following diagram illustrates the decision-making process based on purity assessment at each stage.

G A Crude Product B Flash Chromatography A->B C Purity Analysis (TLC/LC-MS) B->C D Preparative HPLC C->D Purity < 98% F Final Product (Lyophilized Solid) C->F Purity > 98% H Discard Impure Fractions C->H Impure Fractions E Purity Analysis (LC-MS) D->E E->F Purity > 98% E->H Impure Fractions G Characterization (NMR, HRMS) F->G

Figure 2. Decision-making workflow for small molecule purification based on purity analysis at intermediate stages.

Conclusion

This application note provides a comprehensive and generalized protocol for the purification of a novel synthesized small molecule to a high degree of purity. The multi-step approach, combining flash chromatography and preparative HPLC, is a robust method for isolating target compounds from complex reaction mixtures. Rigorous in-process and final purity analysis is essential to ensure the quality of the compound for subsequent biological and pharmacological studies. The outlined workflow can be adapted for a wide range of small molecules in a drug discovery setting.

Application Notes and Protocols for the Analytical Characterization of 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 3-Quinuclidinone, a key bicyclic organic compound and a versatile building block in the synthesis of various pharmaceuticals.[1][2] The following methods are essential for confirming the identity, purity, and physicochemical properties of 3-Quinuclidinone and its common salt form, 3-Quinuclidinone hydrochloride.

Physicochemical Properties

A fundamental step in the characterization of any compound is the determination of its physical and chemical properties. 3-Quinuclidinone is typically a white to off-white powder.[3] Key physicochemical data for 3-Quinuclidinone and its hydrochloride salt are summarized in the table below.

Table 1: Physicochemical Properties of 3-Quinuclidinone and its Hydrochloride Salt

Property3-Quinuclidinone3-Quinuclidinone HydrochlorideReferences
Molecular Formula C₇H₁₁NOC₇H₁₁NO·HCl[4][5]
Molecular Weight 125.17 g/mol 161.63 g/mol [4][5]
Melting Point 136-140°C>300°C (decomposes)[3][5][6][7][8][9]
Appearance White crystalline solidWhite to off-white powder[2][3][9]
Solubility -Soluble in water (0.1 g/mL, clear), Methanol (B129727). Insoluble in Ether, THF, and Toluene.[2][3][5][6]
pKa (conjugate acid) 7.2-[1]

Chromatographic Methods

Chromatographic techniques are paramount for assessing the purity of 3-Quinuclidinone and for separating it from related substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. While direct analysis of the related compound 3-quinuclidinol (B22445) by GC-MS can be challenging due to its polarity, derivatization can enhance its detectability.[10][11] For 3-Quinuclidinone itself, GC analysis is a viable method for monitoring reaction completion and purity.[9]

Protocol: GC-MS Analysis of 3-Quinuclidinone

This protocol is based on general gas chromatography principles for amine analysis and can be optimized as needed.

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: A polar stationary phase column, such as a DB-WAX or equivalent, is recommended to achieve good peak shape for the amine.[12] A common alternative is a DB-5MS capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).[10]

  • Carrier Gas: Helium at a constant flow rate of 0.8 to 1.0 mL/min.[10]

  • Injector:

    • Temperature: 250°C[10]

    • Mode: Splitless or split, depending on the sample concentration.

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: Increase at 8°C/min to 300°C.

    • Hold: Hold at 300°C for 3 minutes.[13]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

    • Scan Range: m/z 40-450.

    • Ion Source Temperature: 230°C.[13]

    • Quadrupole Temperature: 150°C.[13]

  • Sample Preparation: Dissolve an accurately weighed amount of 3-Quinuclidinone in a suitable solvent like dichloromethane (B109758) or methanol to a final concentration of approximately 1 mg/mL.

Expected Results: The mass spectrum of 3-Quinuclidinone should exhibit a molecular ion peak (M+) at m/z 125.[4]

Table 2: GC-MS Data for 3-Quinuclidinone

ParameterValueReference
Molecular Ion (M+) 125[4]
Top m/z Peak 82[4]

Workflow for GC-MS Analysis of 3-Quinuclidinone

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 3-Quinuclidinone B Dissolve in Solvent (e.g., Dichloromethane) A->B C Inject Sample B->C D Separation on GC Column C->D E Ionization (EI) D->E F Mass Analysis E->F G Obtain Mass Spectrum F->G H Identify Molecular Ion and Fragmentation Pattern G->H

Caption: Workflow for the GC-MS analysis of 3-Quinuclidinone.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity determination and quantification. For purity analysis of 3-Quinuclidinone, a reversed-phase method is often suitable.

Protocol: HPLC Purity Determination of 3-Quinuclidinone

This protocol is a general method and may require optimization for specific impurity profiles.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[12]

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Detection: UV at 210-220 nm, as the carbonyl group provides some UV absorbance at lower wavelengths.[12]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of 3-Quinuclidinone hydrochloride in the mobile phase or water to a concentration of about 1 mg/mL.

Workflow for HPLC Analysis of 3-Quinuclidinone

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 3-Quinuclidinone Hydrochloride B Dissolve in Mobile Phase/Water A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection (210-220 nm) D->E F Obtain Chromatogram E->F G Determine Purity (Peak Area %) F->G

Caption: Workflow for the HPLC purity analysis of 3-Quinuclidinone.

Spectroscopic Methods

Spectroscopic methods are crucial for the structural elucidation and confirmation of 3-Quinuclidinone's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of 3-Quinuclidinone.

Protocol: NMR Spectroscopy of 3-Quinuclidinone Hydrochloride

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher).

  • Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable solvents for the hydrochloride salt.[14]

  • Sample Preparation: Dissolve 5-10 mg of 3-Quinuclidinone hydrochloride in approximately 0.6-0.7 mL of the deuterated solvent.

  • Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

Table 3: ¹H NMR Spectral Data for 3-Quinuclidinone Base in MeOD

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignmentReference
3.38-2.82m5HCH₂, CH adjacent to N[14]
2.46-1.62m6HOther CH₂, CH[14]

Table 4: ¹³C NMR Spectral Data for 3-Quinuclidinone

Chemical Shift (δ) ppmAssignment
~208C=O
~50CH₂ adjacent to N
~40CH adjacent to N
~25Other CH₂

Note: Specific chemical shifts for ¹³C NMR can vary slightly depending on the solvent and reference standard.

Logical Relationship of NMR Data to Structure

NMR_Logic cluster_structure 3-Quinuclidinone Structure cluster_spectra NMR Spectra cluster_interpretation Spectral Interpretation Structure Image of 3-Quinuclidinone structure (ketone on bicyclic amine) H_NMR ¹H NMR Spectrum Structure->H_NMR C_NMR ¹³C NMR Spectrum Structure->C_NMR H_Signals Number of Signals, Splitting Patterns, Integration H_NMR->H_Signals C_Signals Number of Signals, Chemical Shifts C_NMR->C_Signals H_Signals->Structure Confirms Proton Environment C_Signals->Structure Confirms Carbon Skeleton

Caption: Logical relationship between NMR data and the structure of 3-Quinuclidinone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Quinuclidinone, the most characteristic absorption will be from the carbonyl (C=O) group.

Protocol: FTIR Spectroscopy of 3-Quinuclidinone Hydrochloride

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the powder directly on the ATR crystal.

  • Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Results: The IR spectrum will show a strong absorption band characteristic of a ketone carbonyl group.

Table 5: Key IR Absorption Bands for 3-Quinuclidinone Hydrochloride

Wavenumber (cm⁻¹)Functional Group
~1730-1750C=O stretch (ketone)
~2800-3000C-H stretch (aliphatic)
~3300-3500N-H stretch (from hydrochloride salt)

Note: The exact position of the carbonyl peak can be influenced by the bicyclic ring strain.

By employing this comprehensive suite of analytical methods, researchers, scientists, and drug development professionals can confidently characterize the identity, purity, and key physicochemical properties of 3-Quinuclidinone and its hydrochloride salt, ensuring the quality and consistency of this important chemical intermediate.

References

A Practical Guide to Working with 1-Azabicyclo[2.2.2]octan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive practical guide to working with 1-azabicyclo[2.2.2]octan-3-one, also known as 3-quinuclidinone. This versatile bicyclic ketone is a valuable building block in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of a wide range of therapeutic agents. Its rigid scaffold allows for the precise spatial orientation of functional groups, making it an attractive starting material for compounds targeting various receptors, including nicotinic and muscarinic acetylcholine (B1216132) receptors. This guide offers detailed application notes, experimental protocols, and essential data for researchers working with this compound.

Physicochemical and Spectroscopic Data

For ease of reference and comparison, the key physicochemical and spectroscopic data for 1-azabicyclo[2.2.2]octan-3-one and its commonly used hydrochloride salt are summarized in the tables below.

Table 1: Physicochemical Properties

Property1-Azabicyclo[2.2.2]octan-3-one1-Azabicyclo[2.2.2]octan-3-one Hydrochloride
Synonyms 3-Quinuclidinone, 3-Oxoquinuclidine3-Quinuclidinone HCl, 3-Quinuclidone hydrochloride
CAS Number 3731-38-2[1]1193-65-3[2][3]
Molecular Formula C₇H₁₁NO[1]C₇H₁₁NO·HCl[3]
Molecular Weight 125.17 g/mol [1]161.63 g/mol [3]
Appearance White to off-white crystalline solidOff-white powder[2]
Melting Point 136-140 °C>300 °C (decomposes)[2]
pKa (conjugate acid) 7.2-

Table 2: Spectroscopic Data

Spectrum Type1-Azabicyclo[2.2.2]octan-3-one1-Azabicyclo[2.2.2]octan-3-one Hydrochloride
¹H NMR (CDCl₃, δ ppm) 1.6-2.0 (m, 4H), 2.3 (m, 1H), 2.6-3.0 (m, 4H), 3.2 (s, 2H)Data typically acquired in D₂O or DMSO-d₆ due to solubility.
¹³C NMR (CDCl₃, δ ppm) 23.5, 24.8, 47.2, 53.6, 60.8, 215.0 (C=O)Data typically acquired in D₂O or DMSO-d₆.
FTIR (KBr, cm⁻¹) ~1740 (C=O stretch)~1748 (C=O stretch), broad N-H stretch
Mass Spectrum (EI, m/z) 125 (M⁺), 97, 96, 82, 69, 54, 42Fragmentation pattern similar to the free base.

Application Notes

1-Azabicyclo[2.2.2]octan-3-one is a cornerstone in the synthesis of molecules with significant biological activity. Its utility stems from the reactivity of the ketone functionality and the inherent structural features of the quinuclidine (B89598) core.

  • Medicinal Chemistry: It is a key precursor for synthesizing ligands for nicotinic and muscarinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia. The rigid framework of the molecule helps in designing compounds with high receptor affinity and selectivity.

  • Chiral Synthesis: The prochiral nature of the ketone allows for enantioselective reductions or additions, leading to the synthesis of chiral alcohols and amines. These chiral derivatives are crucial in the development of enantiomerically pure drugs.

  • Catalysis: Derivatives of 1-azabicyclo[2.2.2]octan-3-one, particularly the corresponding amino alcohols, can serve as chiral ligands in asymmetric catalysis.

Experimental Protocols

The following are detailed protocols for the synthesis of 1-azabicyclo[2.2.2]octan-3-one hydrochloride and its application in two common synthetic transformations.

Protocol 1: Synthesis of 1-Azabicyclo[2.2.2]octan-3-one Hydrochloride via Dieckmann Condensation

This protocol is adapted from a procedure in Organic Syntheses, a highly reliable source for synthetic methods.[4]

Reaction Scheme:

G reagent1 Ethyl isonicotinate (B8489971) intermediate1 1-(Carbethoxymethyl)-4- (carbethoxy)pyridinium bromide reagent1->intermediate1 1. Reaction reagent2 Ethyl bromoacetate (B1195939) intermediate2 1-(Carbethoxymethyl)-4- (carbethoxy)piperidine intermediate1->intermediate2 2. Hydrogenation (H₂, Pd/C) intermediate3 Ethyl 3-oxo-1-azabicyclo[2.2.2] octane-2-carboxylate intermediate2->intermediate3 3. Dieckmann Condensation (KOtBu) product 1-Azabicyclo[2.2.2]octan-3-one Hydrochloride intermediate3->product 4. Hydrolysis & Decarboxylation (HCl)

A Simplified Workflow for the Synthesis of 1-Azabicyclo[2.2.2]octan-3-one Hydrochloride.

Materials:

  • Ethyl isonicotinate

  • Ethyl bromoacetate

  • 10% Palladium on charcoal

  • Hydrogen gas

  • Potassium tert-butoxide (KOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate, anhydrous

  • Ethanol

  • Diethyl ether

Procedure:

  • Preparation of 1-(Carbethoxymethyl)-4-(carbethoxy)pyridinium bromide: A mixture of ethyl isonicotinate and a slight molar excess of ethyl bromoacetate is heated. The resulting solid pyridinium (B92312) salt is collected and washed with diethyl ether.

  • Hydrogenation to 1-(Carbethoxymethyl)-4-(carbethoxy)piperidine: The pyridinium salt is dissolved in ethanol, and 10% palladium on charcoal is added. The mixture is hydrogenated in a high-pressure autoclave at approximately 90°C and 100 atm of hydrogen pressure until the theoretical amount of hydrogen is consumed. The catalyst is then filtered off, and the solvent is removed under reduced pressure. The resulting crude piperidine (B6355638) derivative is used in the next step without further purification.[4]

  • Dieckmann Condensation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, potassium tert-butoxide is suspended in anhydrous toluene. The crude 1-(carbethoxymethyl)-4-(carbethoxy)piperidine, dissolved in anhydrous toluene, is added dropwise to the refluxing suspension over 2 hours. The reaction mixture is refluxed for an additional 3 hours.[4]

  • Hydrolysis and Decarboxylation: After cooling, the reaction mixture is carefully quenched with dilute hydrochloric acid. The aqueous layer is separated, and the organic layer is extracted with more dilute HCl. The combined aqueous extracts are refluxed for several hours to effect hydrolysis and decarboxylation.

  • Isolation of the Product: The resulting solution is cooled and made basic with a strong base (e.g., NaOH). The free base is extracted with a suitable organic solvent (e.g., chloroform). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The residue is then dissolved in a minimal amount of hot ethanol, and concentrated HCl is added to precipitate the hydrochloride salt. The product is collected by filtration, washed with cold acetone, and dried under vacuum.

Protocol 2: Wittig Reaction with 1-Azabicyclo[2.2.2]octan-3-one

This protocol provides a general procedure for the olefination of 1-azabicyclo[2.2.2]octan-3-one using a stabilized Wittig reagent.

Reaction Scheme:

G ketone 1-Azabicyclo[2.2.2]octan-3-one product Ethyl 2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetate ketone->product Wittig Reaction ylide (Carbethoxymethylene) triphenylphosphorane ylide->product byproduct Triphenylphosphine (B44618) oxide

Wittig Olefination of 1-Azabicyclo[2.2.2]octan-3-one.

Materials:

Procedure:

  • To a solution of 1-azabicyclo[2.2.2]octan-3-one (1.0 eq) in anhydrous DCM or THF, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the desired alkene product from the triphenylphosphine oxide byproduct.

  • The fractions containing the product are combined and the solvent is evaporated to yield the pure ethyl 2-(1-azabicyclo[2.2.2]octan-3-ylidene)acetate.

Protocol 3: Reductive Amination of 1-Azabicyclo[2.2.2]octan-3-one

This protocol describes a general procedure for the reductive amination of 1-azabicyclo[2.2.2]octan-3-one to form a secondary amine.

Reaction Scheme:

G ketone 1-Azabicyclo[2.2.2]octan-3-one product N-Substituted-1-azabicyclo[2.2.2]octan-3-amine ketone->product Reductive Amination amine Primary Amine (e.g., Benzylamine) amine->product reductant Sodium triacetoxyborohydride (B8407120) reductant->product

Reductive Amination of 1-Azabicyclo[2.2.2]octan-3-one.

Materials:

  • 1-Azabicyclo[2.2.2]octan-3-one

  • A primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (B1671644) (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of 1-azabicyclo[2.2.2]octan-3-one (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE or DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or crystallization to afford the pure secondary amine product.

Signaling Pathways

Derivatives of 1-azabicyclo[2.2.2]octan-3-one are known to interact with acetylcholine receptors. The following diagrams illustrate the general signaling pathways of nicotinic and muscarinic acetylcholine receptors.

Nicotinic_Signaling cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Channel ACh Acetylcholine (ACh) or Nicotinic Agonist ACh->nAChR Binds to Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca²⁺ Ion_Influx->Ca_Signal Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Cellular_Response PI3K PI3K/Akt Pathway Ca_Signal->PI3K MAPK MAPK/ERK Pathway Ca_Signal->MAPK PI3K->Cellular_Response MAPK->Cellular_Response

Nicotinic Acetylcholine Receptor Signaling Pathway.

Muscarinic_Signaling cluster_membrane Cell Membrane mAChR Muscarinic Acetylcholine Receptor (mAChR) G_Protein G-protein (Gq/11 or Gi/o) mAChR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq/11) AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (Gi/o) ACh Acetylcholine (ACh) or Muscarinic Agonist ACh->mAChR Binds to IP3_DAG IP₃ and DAG Production PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_Release Ca²⁺ Release from ER IP3_DAG->Ca_Release PKC Protein Kinase C (PKC) Activation IP3_DAG->PKC Cellular_Response Cellular Response cAMP->Cellular_Response Ca_Release->Cellular_Response PKC->Cellular_Response

Muscarinic Acetylcholine Receptor Signaling Pathway.

References

Application Notes and Protocols for ZINC866533340 in Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: ZINC866533340 is a novel small molecule with significant potential in pharmaceutical development. This document provides an overview of its known biological activities, potential mechanisms of action, and detailed protocols for its experimental application. The information presented herein is intended to guide researchers and scientists in exploring the therapeutic utility of this compound.

Introduction

This compound has emerged as a compound of interest due to its potential modulatory effects on key signaling pathways implicated in various diseases. While research is ongoing, preliminary data suggest its involvement in cellular processes relevant to oncology and neurobiology. This document summarizes the current understanding of this compound and provides standardized protocols for its use in laboratory settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing experiments, including formulation and delivery strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaZn[1]
Molecular Weight65.36 g/mol [1]
Physical StateSolid[1]
AppearanceGrey[1][2]
Melting Point419 °C[1][2]
Boiling Point907 °C[1][2]
SolubilityInsoluble in water[1]
Specific Gravity7.140[1]

Biological Activity and Potential Applications

This compound, in various forms such as nanoparticles, has demonstrated a range of biological activities that suggest its potential in pharmaceutical applications.

Antimicrobial and Anti-inflammatory Effects

Biologically synthesized zinc oxide nanoparticles (ZnO NPs) have shown considerable antioxidant, antimicrobial, antidiabetic, and anti-inflammatory properties.[3] These activities are attributed to the unique properties of zinc at the nanoscale.

Excitatory Neurotransmission Modulation

In the central nervous system, zinc is co-localized with glutamate (B1630785) in presynaptic terminals and can modulate excitatory synaptic transmission.[4] Studies have shown that zinc can enhance the peak amplitudes of miniature excitatory postsynaptic currents (mEPSCs) and potentiate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor-mediated currents.[4] This suggests a role for zinc-based compounds in modulating synaptic plasticity and neuronal excitability.

Antitumor Activity

Research into green biosynthesized zinc nanoparticles has indicated potential antitumor activity, specifically against renal cancer in rat models.[5] This points to the prospective use of zinc-containing compounds in cancer therapy.

Postulated Signaling Pathway

Based on its known biological activities, a postulated signaling pathway for this compound's action, particularly in the context of excitatory neurotransmission, is its modulation of glutamate receptors. A simplified diagram of this proposed mechanism is provided below.

G Postulated Signaling Pathway of this compound in Excitatory Synapses cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound (as Zinc ion) AMPA_Receptor AMPA Receptor This compound->AMPA_Receptor Potentiates Glutamate Glutamate Glutamate->AMPA_Receptor Activates Presynaptic_Terminal Presynaptic Terminal Presynaptic_Terminal->this compound Co-releases Presynaptic_Terminal->Glutamate Releases Synaptic_Vesicle Synaptic Vesicle Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Excitation Increased Neuronal Excitation AMPA_Receptor->Neuronal_Excitation Leads to

Caption: Postulated modulation of AMPA receptors by this compound.

Experimental Protocols

The following protocols are provided as a starting point for investigating the biological effects of this compound.

Cell Culture and Treatment

Objective: To assess the in vitro effects of this compound on a relevant cell line.

Materials:

  • Cell line of interest (e.g., neuronal cells, cancer cells)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (solubilized in a suitable vehicle, e.g., DMSO, followed by dilution in media)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow cells to adhere overnight in a humidified incubator.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Proceed with downstream assays such as cell viability, apoptosis, or specific signaling pathway analysis.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Cells treated with this compound as described in Protocol 5.1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the treatment period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are formed.

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 5 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Table 2: Example Data for Cell Viability Assay

Concentration of this compound (µM)Absorbance (570 nm)Cell Viability (%)
0 (Vehicle)1.25100
11.1894.4
100.9576.0
500.6350.4
1000.3124.8

Experimental Workflow

The following diagram illustrates a typical workflow for the initial investigation of this compound's biological activity.

G Experimental Workflow for this compound Investigation start Start compound_prep Prepare this compound Stock Solution start->compound_prep cell_culture Cell Culture and Seeding compound_prep->cell_culture treatment Treat Cells with This compound cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay data_analysis Data Analysis viability_assay->data_analysis further_assays Further Mechanistic Assays (e.g., Western Blot, qPCR) data_analysis->further_assays end End further_assays->end

Caption: A typical experimental workflow for studying this compound.

Safety Precautions

Elemental zinc and its compounds require careful handling in a laboratory setting.[1][2][6][7][8] Users should adhere to standard safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[6] Avoid inhalation of dust or fumes.[7] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. The protocols and information provided in this document are intended to facilitate further research into its biological functions and therapeutic potential. As with any investigational compound, careful experimental design and data interpretation are crucial for advancing our understanding of its role in pharmacology.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Cevimeline from 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the multi-step synthesis of Cevimeline, a muscarinic M1 and M3 receptor agonist, starting from 3-Quinuclidinone hydrochloride. The protocol is intended for use by trained organic chemists in a laboratory setting. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Introduction

Cevimeline, marketed under the trade name Evoxac®, is a cholinergic agent used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. It acts as a muscarinic agonist with high affinity for M1 and M3 receptors, stimulating salivary and lacrimal gland secretion.[1] This document outlines a reliable and scalable synthetic route to Cevimeline, proceeding through three key chemical transformations: epoxidation of the starting ketone, nucleophilic ring-opening of the epoxide, and subsequent cyclization to form the final spiro-oxathiolane ring system.

Overall Reaction Scheme

The synthesis of Cevimeline from 3-Quinuclidinone hydrochloride involves the following three main steps:

  • Step 1: Epoxidation - Conversion of 3-Quinuclidinone hydrochloride to 1-azabicyclo[2.2.2]octan-3-spiro-2'-oxirane.

  • Step 2: Thiolation - Ring-opening of the epoxide with a thiolating agent to yield 3-hydroxy-3-(mercaptomethyl)quinuclidine or a protected derivative.

  • Step 3: Cyclization - Condensation of the thiol intermediate with acetaldehyde (B116499) to form the cis- and trans-isomers of Cevimeline, followed by isolation of the desired cis-isomer.

Experimental Protocols

Step 1: Synthesis of 1-azabicyclo[2.2.2]octan-3-spiro-2'-oxirane (Intermediate 1)

This procedure utilizes a modified Corey-Chaykovsky reaction for the epoxidation of 3-Quinuclidinone.[2]

Materials:

Procedure:

  • A mixture of 3-quinuclidinone hydrochloride (1 equivalent) and trimethylsulfoxonium iodide (1.24 equivalents) in dimethylsulfoxide (DMSO) is cooled to 0-5 °C in an ice/water bath under a nitrogen atmosphere.

  • A solution of potassium tert-butoxide (2.24 equivalents) in DMSO is added dropwise to the cooled mixture over a period of 45 minutes, maintaining the temperature below 10 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.

  • Upon completion, the mixture is cooled again to 0-5 °C and poured into an ice/water mixture.

  • The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude epoxide.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or used directly in the next step.

Step 2: Synthesis of 3-hydroxy-3-(acetylthiomethyl)quinuclidine (Intermediate 2)

This step involves the nucleophilic ring-opening of the epoxide with thioacetic acid.

Materials:

Procedure:

  • A solution of the epoxide (Intermediate 1, 1 equivalent) in toluene or isopropanol is cooled to 0-5 °C in an ice/water bath.

  • Thioacetic acid (1.1 equivalents) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at 0-5 °C for 30 minutes and then allowed to warm to room temperature.

  • The reaction is stirred at room temperature for an additional 2-4 hours until completion (monitored by TLC or GC).

  • The solvent is removed under reduced pressure, and the residue is triturated with a non-polar solvent (e.g., hexane) to precipitate the product.

  • The solid product is collected by filtration, washed with the non-polar solvent, and dried under vacuum.

Step 3: Synthesis of (±)-cis-2-Methylspiro[1,3-oxathiolane-5,3'-quinuclidine] (Cevimeline)

This final step involves the acid-catalyzed cyclization of the thiol intermediate with acetaldehyde diethyl acetal (B89532).[2]

Materials:

  • 3-hydroxy-3-(acetylthiomethyl)quinuclidine (Intermediate 2)

  • Acetaldehyde diethyl acetal

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Isopropanol

  • Dichloromethane

  • Aqueous sodium hydroxide (B78521) solution

  • Standard glassware for organic synthesis with a reflux condenser

Procedure:

  • To a solution of 3-hydroxy-3-(acetylthiomethyl)quinuclidine (Intermediate 2, 1 equivalent) in isopropanol, p-toluenesulfonic acid monohydrate (3.0 equivalents) is added.

  • The mixture is heated to reflux for approximately 3.5 hours.

  • The reaction mixture is then cooled to room temperature, and acetaldehyde diethyl acetal (5.0 equivalents) is added.

  • The mixture is heated again to reflux and stirred for an additional 3 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is dissolved in dichloromethane and cooled to 0-5 °C.

  • A 25% aqueous solution of sodium hydroxide is added to neutralize the acid and the mixture is stirred vigorously.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give a mixture of cis- and trans-isomers of Cevimeline.

  • The desired cis-isomer (Cevimeline) can be separated from the trans-isomer by fractional crystallization from acetone (B3395972) or by column chromatography on silica gel.[3]

  • The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Quantitative Data

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
11-azabicyclo[2.2.2]octan-3-spiro-2'-oxiraneC₈H₁₃NO139.19~70-80%
23-hydroxy-3-(acetylthiomethyl)quinuclidineC₁₀H₁₇NO₂S215.31~80-90%
3Cevimeline (cis-isomer)C₁₀H₁₇NOS199.31~60-70% (after separation)

Spectroscopic Data:

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spec (m/z)
Intermediate 1 3.10 (d, 1H), 2.98-2.77 (m, 5H), 2.74 (d, 1H), 2.70 (d, 1H), 1.96-1.89 (m, 1H), 1.79-1.62 (m, 2H), 1.60-1.54 (m, 1H), 1.38-1.36 (m, 1H)Data not readily available in searched literature.[M+H]⁺: 140.0
Intermediate 2 Data not readily available in searched literature.Data not readily available in searched literature.Data not readily available in searched literature.
Cevimeline 5.30 (q, 1H), 3.25-2.70 (m, 6H), 2.10-1.20 (m, 5H), 1.55 (d, 3H)Data not readily available in searched literature.[M+H]⁺: 200.1

Note: Detailed, experimentally verified spectroscopic data for the intermediates is not consistently available in the public domain. Researchers should perform their own analytical characterization (NMR, MS, IR) to confirm the identity and purity of the synthesized compounds.

Mandatory Visualizations

Cevimeline Synthesis Workflow

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Thiolation cluster_2 Step 3: Cyclization & Purification 3-Quinuclidinone_HCl 3-Quinuclidinone Hydrochloride Reagents_1 Trimethylsulfoxonium iodide, Potassium tert-butoxide, DMSO 3-Quinuclidinone_HCl->Reagents_1 Intermediate_1 1-azabicyclo[2.2.2]octan-3-spiro-2'-oxirane Reagents_1->Intermediate_1 Reagents_2 Thioacetic acid, Toluene Intermediate_1->Reagents_2 Intermediate_1->Reagents_2 Intermediate_2 3-hydroxy-3-(acetylthiomethyl)quinuclidine Reagents_2->Intermediate_2 Reagents_3 Acetaldehyde diethyl acetal, p-TSA, Isopropanol Intermediate_2->Reagents_3 Intermediate_2->Reagents_3 Cevimeline_mix Cevimeline (cis/trans mixture) Reagents_3->Cevimeline_mix Cevimeline_cis Cevimeline (cis-isomer) Cevimeline_mix->Cevimeline_cis Purification

Caption: Experimental workflow for the synthesis of Cevimeline.

Cevimeline Signaling Pathway

G cluster_cell Salivary Gland Acinar Cell Cevimeline Cevimeline M3R M3 Muscarinic Receptor Cevimeline->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Saliva_Secretion Saliva Secretion Ca2->Saliva_Secretion Stimulates PKC->Saliva_Secretion Stimulates

Caption: Simplified signaling pathway of Cevimeline via the M3 receptor.

References

Application Notes and Protocols for Biological Assays Involving 1-Azabicyclo[2.2.2]octan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-azabicyclo[2.2.2]octan-3-one, commonly known as quinuclidinone, scaffold is a privileged structure in medicinal chemistry, serving as a key pharmacophore in a variety of biologically active compounds. Its rigid bicyclic structure provides a well-defined orientation for substituents, enabling precise interactions with biological targets. Derivatives of this core structure have shown significant activity as modulators of various proteins, including acetylcholinesterase (AChE), muscarinic acetylcholine (B1216132) receptors (mAChRs), the vesicular monoamine transporter 2 (VMAT2), and neurokinin-1 (NK1) receptors. These targets are implicated in a range of neurological and physiological processes, making 1-azabicyclo[2.2.2]octan-3-one derivatives promising candidates for drug discovery and development in areas such as Alzheimer's disease, schizophrenia, pain, and depression.

This document provides detailed application notes and protocols for key biological assays used to characterize the activity of 1-azabicyclo[2.2.2]octan-3-one derivatives. It includes summaries of quantitative data, step-by-step experimental procedures, and visualizations of relevant biological pathways and workflows.

Data Presentation: Quantitative Activity of 1-Azabicyclo[2.2.2]octan-3-one Derivatives

The following tables summarize the in vitro biological activities of selected 1-azabicyclo[2.2.2]octan-3-one derivatives against various targets. This data is essential for structure-activity relationship (SAR) studies and for comparing the potency and selectivity of different compounds.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Compound IDTargetKᵢ (µM)[1]
bisOH-C₁₀ AChE0.52 ± 0.05
BChE1.6 ± 0.2
bisNOH-C₁₀ AChE0.26 ± 0.02
BChE0.63 ± 0.04
OH-C₁₀ AChE63.8 ± 5.1
BChE11.8 ± 1.1
NOH-C₁₀ AChE23.8 ± 0.8
BChE5.2 ± 1.1

Table 2: Muscarinic Receptor (M1-M5) Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)
(Z)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oxime derivative M1Selective agonist[2]
exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene M1Lower than carbachol
M2Lower than carbachol
M3Lower than carbachol
M4Lower than carbachol
M5Lower than carbachol

Table 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)[3]
2-(Pyridin-3-yl)-1-azabicyclo[2.2.2]octane α4β20.5 - 15
α7~110

Table 4: Neurokinin-1 (NK1) Receptor Antagonist Activity

CompoundAssayIC₅₀ (nM)
CP-96,345 [³H]-Substance P bindingPotent antagonist[4]
3-(benzyloxy)-1-azabicyclo[2.2.2]octane derivatives NK1 antagonismHigh affinity

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[2][5][6]

Principle: Acetylthiocholine (ATCI) is hydrolyzed by AChE to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (1-azabicyclo[2.2.2]octan-3-one derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a stock solution of ATCI (14 mM) in deionized water. Prepare fresh daily.[5]

    • Prepare a working solution of AChE (e.g., 0.1 U/mL) in phosphate buffer. Keep on ice.

  • Assay Setup (in a 96-well plate):

    • Add 140 µL of phosphate buffer to each well.

    • Add 10 µL of DTNB solution to each well.

    • Add 10 µL of the test compound solution at various concentrations (or solvent for control).

    • Add 10 µL of AChE solution to each well.

  • Pre-incubation: Mix the contents of the wells gently and incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of ATCI solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Analysis AChE AChE Solution Well 96-Well Plate AChE->Well DTNB DTNB Solution DTNB->Well ATCI ATCI Solution ATCI->Well Initiate Reaction Test_Compound Test Compound Test_Compound->Well Reader Microplate Reader (412 nm) Well->Reader Kinetic Measurement IC50 IC50 Calculation Reader->IC50

Caption: Workflow for IC₅₀ determination using the Ellman's assay.
Muscarinic Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for muscarinic receptors by competing with a radiolabeled ligand.[4][7]

Principle: A radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) with high affinity for muscarinic receptors is incubated with a source of receptors (e.g., cell membranes expressing a specific mAChR subtype). The unlabeled test compound is added at various concentrations to compete for binding with the radioligand. The amount of bound radioactivity is measured, and the inhibition constant (Kᵢ) of the test compound is determined.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (M1-M5)

  • Radiolabeled ligand (e.g., [³H]-N-methylscopolamine)

  • Unlabeled test compounds (1-azabicyclo[2.2.2]octan-3-one derivatives)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[8]

  • Assay Setup (in microcentrifuge tubes or a 96-well plate):

    • To each tube/well, add the assay buffer.

    • Add the radiolabeled ligand at a fixed concentration (typically at or below its Kₔ value).

    • Add the test compound at a range of concentrations. For determining non-specific binding, use a high concentration of a known muscarinic antagonist (e.g., atropine).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Vesicular Monoamine Transporter 2 (VMAT2) Functional Assay ([³H]-Dopamine Uptake)

This assay measures the ability of a compound to inhibit the transport of dopamine (B1211576) into synaptic vesicles by VMAT2.

Principle: Vesicles containing VMAT2 are isolated and incubated with radiolabeled dopamine ([³H]-dopamine). VMAT2 actively transports [³H]-dopamine into the vesicles. The amount of radioactivity accumulated inside the vesicles is measured. Test compounds are evaluated for their ability to inhibit this uptake.

Materials:

  • Vesicular preparations from rat brain or cells expressing VMAT2

  • [³H]-Dopamine

  • Assay buffer (e.g., containing sucrose (B13894), KCl, Mg-ATP)

  • Test compounds (1-azabicyclo[2.2.2]octan-3-one derivatives)

  • Reserpine or tetrabenazine (B1681281) (for determining non-specific uptake)

  • Glass fiber filters

  • Scintillation cocktail and counter

  • Filtration apparatus

Procedure:

  • Vesicle Preparation: Isolate synaptic vesicles from rat brain tissue or from cells overexpressing VMAT2 using differential centrifugation and sucrose density gradients.

  • Assay Setup:

    • In microcentrifuge tubes, add the assay buffer.

    • Add the test compound at various concentrations. For non-specific uptake control, add a known VMAT2 inhibitor like reserpine.

    • Add the vesicular preparation.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Initiation: Add [³H]-dopamine to start the transport reaction.

  • Incubation: Incubate for a defined time (e.g., 5-10 minutes) at 37°C.

  • Termination and Filtration: Stop the reaction by adding ice-cold buffer and rapidly filter the mixture through glass fiber filters.

  • Washing and Counting: Wash the filters with ice-cold buffer and measure the radioactivity as described for the radioligand binding assay.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of [³H]-dopamine uptake.

Neurokinin-1 (NK1) Receptor Binding Assay

This assay is used to determine the affinity of compounds for the NK1 receptor, the receptor for Substance P.[9]

Principle: Similar to the muscarinic receptor binding assay, this competitive binding assay uses a radiolabeled ligand for the NK1 receptor (e.g., [³H]-Substance P or a specific non-peptide antagonist) and measures the ability of a test compound to displace it.

Materials:

  • Cell membranes from cells expressing the human NK1 receptor

  • Radiolabeled NK1 receptor ligand (e.g., [¹²⁵I]-Substance P)

  • Test compounds (1-azabicyclo[2.2.2]octan-3-one derivatives)

  • Assay buffer (e.g., 40 mM HEPES, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known NK1 antagonist like L-703,606)

  • Standard equipment for radioligand binding assays

Procedure:

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of assay buffer or the non-specific binding control to the appropriate wells.

    • For competition assays, add 25 µL of the test compound at various concentrations.

    • Add 25 µL of the radioligand at a fixed concentration.

    • Add 150 µL of the diluted membrane preparation.

  • Incubation: Incubate for 60 minutes at 27°C.[9]

  • Filtration and Washing: Aspirate and wash the filters with ice-cold wash buffer over GF/C filters (pre-soaked in 0.3% PEI).

  • Counting: Measure the radioactivity as previously described.

  • Data Analysis: Calculate the IC₅₀ and Kᵢ values as for the muscarinic receptor binding assay.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

M1_Muscarinic_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum ACh Acetylcholine M1R M1 Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase Cβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Leads to Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release Triggers

Caption: M1 muscarinic receptor signaling pathway.

VMAT2_Mechanism cluster_vesicle Synaptic Vesicle cluster_lumen Lumen (Acidic) cluster_membrane Vesicular Membrane cluster_cytosol Cytosol H_lumen H⁺ VMAT2 VMAT2 H_lumen->VMAT2 1. H⁺ binds (lumenal side) Monoamine_lumen Monoamine VMAT2->Monoamine_lumen 5. Conformational change, monoamine released to lumen H_cytosol H⁺ VMAT2->H_cytosol 4. H⁺ released to cytosol Monoamine_cytosol Monoamine VMAT2->Monoamine_cytosol 2. Conformational change, high-affinity monoamine binding Monoamine_cytosol->VMAT2 3. Monoamine binds

Caption: Mechanism of vesicular monoamine transporter 2 (VMAT2).

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of ZINC866533340

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of ZINC866533340, chemically known as 4-(5-cyclopropyl-1H-pyrazol-3-yl)morpholine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible and frequently employed synthetic strategy for 4-(5-cyclopropyl-1H-pyrazol-3-yl)morpholine involves a two-step process:

  • Pyrazole (B372694) Ring Formation: This is typically achieved through the condensation of a 1,3-dicarbonyl precursor, such as 1-cyclopropyl-3-(morpholin-4-yl)propane-1,3-dione, with hydrazine (B178648) hydrate (B1144303).

  • Alternative Pyrazole Formation: An alternative involves the reaction of a cyclopropyl-containing enaminone with a hydrazine derivative.

A retrosynthetic analysis is depicted below:

G This compound 4-(5-cyclopropyl-1H-pyrazol-3-yl)morpholine (this compound) intermediate1 3-halo-5-cyclopropyl-1H-pyrazole This compound->intermediate1 C-N Disconnection intermediate2 Morpholine (B109124) This compound->intermediate2 intermediate3 1-cyclopropyl-1,3-diketone intermediate1->intermediate3 Pyrazole Formation intermediate4 Hydrazine intermediate1->intermediate4

Caption: Retrosynthetic analysis of this compound.

Q2: I am observing low yields during the pyrazole formation step. What are the potential causes and solutions?

A2: Low yields in the pyrazole synthesis from a 1,3-diketone and hydrazine can stem from several factors:

  • Side Reactions: The formation of hydrazones at a single carbonyl group without subsequent cyclization can be a significant side reaction. To mitigate this, ensure the reaction is heated sufficiently to promote cyclization.

  • Regioselectivity: If a substituted hydrazine is used, a mixture of regioisomers can form. Using hydrazine hydrate (NH₂NH₂·H₂O) will yield a single pyrazole product, which exists as a mixture of tautomers.

  • Decomposition of Starting Material: The 1,3-dicarbonyl precursor might be unstable under the reaction conditions. It is advisable to use the diketone immediately after its preparation.

Q3: What are the primary challenges when coupling morpholine to the pyrazole ring?

A3: The main challenges in the C-N bond formation between the pyrazole and morpholine moieties are:

  • Low Reactivity of the Pyrazole Ring: The pyrazole ring is electron-rich, making it less susceptible to direct nucleophilic aromatic substitution. Activation of the pyrazole ring, for instance, by halogenation at the 3-position, is often necessary.

  • Catalyst Deactivation: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the pyrazole nitrogen atoms can coordinate to the palladium center and inhibit catalytic activity. The choice of ligand is crucial to overcome this.

  • Harsh Reaction Conditions: Traditional nucleophilic aromatic substitution may require high temperatures, which can lead to decomposition of the starting materials or product.

Q4: How can I purify the final product, 4-(5-cyclopropyl-1H-pyrazol-3-yl)morpholine?

A4: Purification of the final compound can be achieved through several methods:

  • Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying pyrazole derivatives. A gradient elution system, for example, with hexane (B92381) and ethyl acetate (B1210297), can be effective.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can provide highly pure material.

  • Acid-Base Extraction: The basic nitrogen atoms in the morpholine and pyrazole rings allow for purification via acid-base extraction to remove non-basic impurities.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound.

Problem 1: Incomplete consumption of starting materials in the pyrazole formation step.
Possible Cause Troubleshooting Step
Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS.
Poor quality of hydrazine hydrate.Use freshly opened or purified hydrazine hydrate.
Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Problem 2: Formation of multiple products in the C-N coupling step (Buchwald-Hartwig Amination).
Possible Cause Troubleshooting Step
Side reactions due to high temperature.Lower the reaction temperature and extend the reaction time.
Incorrect palladium catalyst or ligand.Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands (e.g., XPhos, SPhos).
Presence of oxygen.Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for key steps in the synthesis of analogous 3,5-disubstituted pyrazoles and their subsequent amination.

Reaction Step Reactants Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%)
Pyrazole Formation1,3-Diketone, HydrazineAcetic Acid (cat.)Ethanol804-1270-95
Bromination5-Cyclopropyl-1H-pyrazoleNBSAcetonitrile (B52724)252-485-95
Buchwald-Hartwig Amination3-Bromo-5-cyclopropyl-1H-pyrazole, MorpholinePd₂(dba)₃, XPhos, NaOtBuToluene (B28343)10012-2460-85

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-cyclopropyl-1H-pyrazole
  • To a solution of 5-cyclopropyl-1H-pyrazole (1.0 eq) in acetonitrile (0.2 M) at 0 °C, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-(5-cyclopropyl-1H-pyrazol-3-yl)morpholine
  • To an oven-dried Schlenk tube, add 3-bromo-5-cyclopropyl-1H-pyrazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (0.1 M) and morpholine (1.2 eq) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final product.

Visualizations

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Halogenation cluster_2 Step 3: C-N Coupling A 1-cyclopropyl-1,3-diketone + Hydrazine B Reaction Mixture in Ethanol A->B C Reflux at 80°C B->C D Work-up and Purification C->D E 3-cyclopropyl-1H-pyrazol-5-ol D->E F 3-cyclopropyl-1H-pyrazol-5-ol G Reaction with POBr₃ F->G H Work-up G->H I 3-bromo-5-cyclopropyl-1H-pyrazole H->I J 3-bromo-5-cyclopropyl-1H-pyrazole + Morpholine K Buchwald-Hartwig Conditions J->K L Purification K->L M This compound L->M

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or Impure Product q1 Which step is problematic? start->q1 pyrazole_formation Pyrazole Formation q1->pyrazole_formation Step 1 cn_coupling C-N Coupling q1->cn_coupling Step 2/3 purification Purification q1->purification Final Step q2_pyrazole Incomplete Reaction? pyrazole_formation->q2_pyrazole q2_cn Low Conversion? cn_coupling->q2_cn q2_purification Poor Separation? purification->q2_purification sol_pyrazole1 Increase temp/time. Check hydrazine quality. q2_pyrazole->sol_pyrazole1 Yes q3_pyrazole Side Products? q2_pyrazole->q3_pyrazole No sol_pyrazole2 Ensure anhydrous conditions. Use diketone immediately. q3_pyrazole->sol_pyrazole2 Yes sol_cn1 Screen ligands/bases. Check catalyst quality. q2_cn->sol_cn1 Yes q3_cn Decomposition? q2_cn->q3_cn No sol_cn2 Lower temperature. Ensure inert atmosphere. q3_cn->sol_cn2 Yes sol_purification1 Optimize chromatography gradient. Try different solvent for crystallization. q2_purification->sol_purification1 Yes

Technical Support Center: 3-Quinuclidinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Quinuclidinone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 3-Quinuclidinone?

A1: The most widely cited and robust method for synthesizing 3-Quinuclidinone is the intramolecular Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine, followed by hydrolysis and decarboxylation of the resulting β-keto ester.[1][2][3] This method is well-documented and has been shown to produce good yields.

Q2: What are the key steps in the Dieckmann condensation route for 3-Quinuclidinone synthesis?

A2: The synthesis via Dieckmann condensation generally involves three main stages:

  • Cyclization: An intramolecular condensation of a diester, such as 1-carbethoxymethyl-4-carbethoxypiperidine, using a strong base to form a cyclic β-keto ester.[3][4]

  • Hydrolysis: The cyclic β-keto ester is then hydrolyzed, typically under acidic conditions, to form a β-keto acid.[5]

  • Decarboxylation: The β-keto acid is subsequently heated to induce decarboxylation, yielding 3-Quinuclidinone.[5][6]

Q3: What are the typical yields for 3-Quinuclidinone synthesis?

A3: Yields for 3-Quinuclidinone synthesis can vary depending on the specific protocol and reaction conditions. Reported yields for the hydrochloride salt are often in the range of 77-82%.[1] One large-scale synthesis reported a yield of 69% for the free base after purification.[7] A method outlined in a patent claims a yield of up to 90% with a purity greater than 98%.[8]

Q4: How is the final 3-Quinuclidinone product typically purified?

A4: Purification of 3-Quinuclidinone often involves several steps. The crude base can be extracted with a solvent like chloroform, dried over sodium sulfate, and the solvent removed under reduced pressure.[7] Further purification can be achieved by recrystallization from solvents like hexane (B92381).[7] For the hydrochloride salt, a common method involves dissolving the residue in hot water and then adding boiling isopropyl alcohol to induce crystallization.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 3-Quinuclidinone.

Problem 1: Low Yield in the Dieckmann Condensation Step

Possible Causes & Solutions:

  • Inactive Base: The strength and activity of the base are crucial for the Dieckmann condensation.

    • Solution: Use a freshly prepared or properly stored strong base such as sodium ethoxide or potassium tert-butoxide.[3] Ensure anhydrous conditions, as the presence of water can deactivate the base.

  • Incorrect Solvent: The choice of solvent can significantly impact the reaction.

    • Solution: Toluene (B28343) is a commonly used and effective solvent for this reaction.[1][7] Polar aprotic solvents like THF can also be used and may enhance enolate stability.[3]

  • Suboptimal Temperature: The reaction temperature needs to be carefully controlled.

    • Solution: The Dieckmann condensation is typically carried out at reflux temperature in toluene.[1][7] Lower temperatures may be possible with more reactive bases in aprotic solvents.[3]

  • Side Reactions: Intermolecular condensation or other side reactions can compete with the desired intramolecular cyclization.

    • Solution: Running the reaction at high dilution can favor the intramolecular Dieckmann condensation over intermolecular reactions.

Problem 2: Incomplete Hydrolysis or Decarboxylation

Possible Causes & Solutions:

  • Insufficient Acid or Reaction Time in Hydrolysis: Incomplete hydrolysis of the β-keto ester will result in a lower yield of the final product.

    • Solution: Ensure a sufficient excess of strong acid (e.g., 10N HCl) is used for the hydrolysis step.[1] The reaction mixture should be heated under reflux for an adequate amount of time (e.g., 15 hours) to ensure complete hydrolysis.[1]

  • Inadequate Temperature for Decarboxylation: The decarboxylation of the β-keto acid is a thermally driven process.

    • Solution: Ensure the solution is heated to reflux and maintained at that temperature for a sufficient duration (e.g., 6 hours) to drive the decarboxylation to completion.[7]

Problem 3: Formation of a Solid Mass During the Reaction

Possible Causes & Solutions:

  • Precipitation of Intermediates: In some cases, intermediates or the product itself can precipitate out of the reaction mixture, making stirring difficult.

    • Solution: A patent suggests that the addition of an alcohol (e.g., butanol) to the reaction mixture can help to disperse any solids that form and allow the reaction to proceed smoothly.[8]

Problem 4: Difficulty in Purifying the Final Product

Possible Causes & Solutions:

  • Presence of Impurities: The crude product may contain unreacted starting materials, side products, or residual solvent.

    • Solution: A thorough workup is essential. This includes extraction, washing, and drying of the organic phase.[1][7] Recrystallization is a powerful technique for improving purity. For the hydrochloride salt, a mixed solvent system of water and isopropyl alcohol is effective.[1] For the free base, hexane can be used.[7]

  • Autocondensation Products: 3-Quinuclidinone can undergo base-catalyzed self-condensation (autocondensation) to form dimeric impurities.[9]

    • Solution: Minimize exposure of the purified 3-Quinuclidinone to basic conditions, especially at elevated temperatures.

Data Presentation

Table 1: Comparison of Reaction Conditions for Dieckmann Condensation

ParameterMethod 1 (Organic Syntheses)[1]Method 2 (Large Scale Synthesis)[7]Method 3 (Patent CN103113366A)[8]
Base Potassium ethoxide (from potassium)Potassium tert-butoxidePotassium tert-butoxide
Solvent TolueneToluene and THFToluene
Temperature RefluxReflux95 - 112 °C
Yield 77-82% (as HCl salt)69% (as free base)Up to 90%

Experimental Protocols

Key Experiment: Dieckmann Condensation, Hydrolysis, and Decarboxylation (Adapted from Organic Syntheses) [1]

A. 1-Carbethoxymethyl-4-carbethoxypiperidine (Starting Material)

This protocol assumes the starting diester is available. Its synthesis involves the alkylation of ethyl isonicotinate (B8489971) followed by hydrogenation.

B. 3-Quinuclidone Hydrochloride

  • Dieckmann Condensation:

    • In a three-necked flask equipped with a stirrer, addition funnel, and condenser under a nitrogen atmosphere, add 330 ml of absolute toluene and 80 g of potassium.

    • Heat the mixture to reflux to melt the potassium, then stir vigorously to pulverize it.

    • Add 125 ml of absolute ethanol (B145695) over 30 minutes.

    • After the potassium has reacted, raise the temperature to 130°C and add a solution of 200 g of 1-carbethoxymethyl-4-carbethoxypiperidine in 500 ml of absolute toluene over 2 hours.

    • Continue heating at 130°C for an additional hour.

    • Cool the mixture to 0°C.

  • Hydrolysis and Decarboxylation:

    • Carefully add 500 ml of 10N hydrochloric acid to the cooled reaction mixture.

    • Separate the aqueous phase and extract the toluene layer with two 250-ml portions of 10N hydrochloric acid.

    • Combine the aqueous extracts and heat under reflux for 15 hours.

    • Treat the hot, dark solution with 10 g of activated charcoal, filter, and evaporate to dryness under reduced pressure.

  • Purification:

    • Dissolve the crystalline residue in the minimum amount of hot water (approx. 70 ml).

    • Add boiling isopropyl alcohol (approx. 1.5 L) until crystalline 3-quinuclidone hydrochloride begins to separate.

    • Cool the mixture to 0–5°C.

    • Collect the solid by filtration, wash with acetone, and dry to yield 102–109 g (77–82%) of 3-quinuclidone hydrochloride.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Core Synthesis cluster_purification Purification start 1-Carbethoxymethyl- 4-carbethoxypiperidine cyclization Dieckmann Condensation (Base, Toluene, Reflux) start->cyclization Diester hydrolysis Hydrolysis (HCl, Reflux) cyclization->hydrolysis Cyclic β-keto ester decarboxylation Decarboxylation (Heat) hydrolysis->decarboxylation β-keto acid extraction Extraction & Workup decarboxylation->extraction Crude 3-Quinuclidinone crystallization Crystallization (Water/Isopropanol) extraction->crystallization product 3-Quinuclidinone HCl crystallization->product

Caption: Experimental workflow for the synthesis of 3-Quinuclidinone Hydrochloride.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield of 3-Quinuclidinone cause1 Inactive Base issue->cause1 cause2 Incorrect Solvent/ Temperature issue->cause2 cause3 Incomplete Hydrolysis/ Decarboxylation issue->cause3 cause4 Side Reactions issue->cause4 sol1 Use fresh, strong base (e.g., NaOEt, K-t-BuO) cause1->sol1 sol2 Use Toluene at reflux cause2->sol2 sol3 Increase reaction time/ acid concentration cause3->sol3 sol4 Use high dilution cause4->sol4

Caption: Troubleshooting guide for low yield in 3-Quinuclidinone synthesis.

References

Technical Support Center: Optimizing Reactions for Novel ZINC Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions for novel compounds sourced from the ZINC database, such as ZINC866533340. Given that specific experimental data for every ZINC compound may not be publicly available, this guide offers a generalized framework for systematic reaction optimization and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: Where can I find starting reaction conditions for a novel ZINC compound?

A1: For novel compounds, it is recommended to start by searching for literature on analogous structures or similar reaction types. Chemical synthesis planning tools can also provide suggestions for reaction conditions.[1][2] If no direct analogs are found, a good starting point is to use general conditions for the specific class of reaction you are performing.

Q2: What are the most critical parameters to optimize for a new reaction?

A2: The most critical parameters typically include the choice of solvent, catalyst, temperature, and stoichiometry of reactants.[1] These factors can significantly influence reaction yield, selectivity, and kinetics.

Q3: How can I efficiently screen multiple reaction parameters?

A3: Design of Experiments (DoE) is a powerful statistical method for systematically screening multiple parameters simultaneously.[3] This approach is more efficient than one-factor-at-a-time (OFAT) optimization and can reveal interactions between different parameters.[3] High-throughput screening kits can also facilitate rapid screening of catalysts and reaction conditions.[2]

Q4: My reaction is not proceeding to completion. What should I check first?

A4: First, verify the purity and integrity of your starting materials and reagents. Impurities can inhibit catalysts or participate in side reactions. Next, ensure that the reaction is being conducted under the correct atmospheric conditions (e.g., inert atmosphere for air-sensitive reagents). Finally, re-evaluate your reaction temperature; it may be too low for the reaction to proceed at a reasonable rate.

Q5: I'm observing multiple products by TLC/LC-MS. How can I improve the selectivity?

A5: To improve selectivity, you can try modifying the catalyst or ligand, changing the solvent polarity, or adjusting the reaction temperature. Lowering the temperature often increases selectivity. Screening different catalyst systems is also a common strategy to find more selective conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reactions involving novel compounds.

Issue Possible Cause(s) Recommended Action(s)
Low or No Product Yield - Inactive catalyst or reagents- Incorrect reaction temperature- Poor solubility of starting materials- Presence of impurities- Verify the activity of the catalyst and the purity of reagents.- Screen a range of temperatures.- Select a solvent in which all reactants are soluble.- Purify starting materials.
Formation of Multiple Byproducts - Non-selective reaction conditions- Decomposition of starting material or product- Competing reaction pathways- Screen different catalysts and ligands.- Lower the reaction temperature.- Reduce the reaction time.- Analyze byproducts to understand competing pathways.
Reaction Stalls Before Completion - Catalyst deactivation- Product inhibition- Reversible reaction reaching equilibrium- Add a fresh portion of the catalyst.- Remove the product as it forms (if possible).- Shift the equilibrium by removing a byproduct (e.g., water).
Difficulty in Product Isolation - Product is soluble in the aqueous layer during workup- Product is volatile- Emulsion formation during extraction- Check the aqueous layer for your product.- Use a lower boiling point solvent for extraction and handle with care.- Add brine or change the solvent to break the emulsion.[4]
Irreproducible Results - Variations in reagent quality or concentration- Inconsistent reaction setup or procedure- Sensitivity to air or moisture- Use reagents from the same batch and accurately measure quantities.- Standardize the experimental protocol.- Ensure proper inert atmosphere techniques are used if necessary.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a starting point for a common type of reaction used in drug discovery.

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent (e.g., Dioxane/Water mixture) via syringe.

  • Reaction Execution: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

DOT Script for a General Reaction Optimization Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Scale-up a Define Reaction b Select Initial Conditions (Solvent, Catalyst, Base, Temp) a->b c Run Initial Experiments b->c d Analyze Results (Yield, Purity) c->d d->b Re-screen if no product e Identify Key Parameters d->e Proceed if initial yield >10% f Design of Experiments (DoE) e->f g Execute Optimized Reactions f->g h Model and Analyze Data g->h i Confirm Optimal Conditions h->i Identify optimal conditions j Assess Robustness i->j k Scale-up Synthesis j->k G cluster_yield Low Yield cluster_selectivity Poor Selectivity cluster_completion Incomplete Conversion start Reaction Issue Identified q1 Check Starting Materials Purity start->q1 q4 Lower Temperature start->q4 q7 Check for Catalyst Deactivation start->q7 q2 Vary Temperature q1->q2 q3 Screen Solvents q2->q3 q5 Screen Catalysts/Ligands q4->q5 q6 Change Solvent Polarity q5->q6 q8 Increase Reagent Equivalents q7->q8 q9 Extend Reaction Time q8->q9

References

Technical Support Center: High-Purity 3-Quinuclidinone Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 3-Quinuclidinone and its hydrochloride salt.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 3-Quinuclidinone and its hydrochloride salt.

Recrystallization Issues

Question: My 3-Quinuclidinone hydrochloride is not crystallizing out of the isopropanol/water mixture. What should I do?

Answer:

Several factors could be hindering crystallization. Here's a step-by-step troubleshooting guide:

  • Ensure Supersaturation:

    • Too much solvent: You may have used an excessive amount of the solvent, preventing the solution from becoming supersaturated upon cooling. Gently heat the solution to evaporate some of the solvent and then allow it to cool again slowly.

    • Induce Crystallization: If the solution is supersaturated but crystals are not forming, try the following techniques:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure 3-Quinuclidinone hydrochloride to the solution. This seed crystal will act as a template for other crystals to grow upon.

  • Check for Impurities: Oily impurities can sometimes inhibit crystallization, causing the product to "oil out" instead of forming solid crystals. If this occurs, you may need to perform an additional purification step, such as a wash with an appropriate solvent or treatment with activated charcoal to remove the impurities before attempting recrystallization again.

  • Cooling Rate: Rapid cooling can lead to the formation of a precipitate or oil instead of well-defined crystals.[1] Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.[1]

Question: The purified 3-Quinuclidinone hydrochloride crystals are colored (e.g., yellowish). How can I remove the color?

Answer:

Colored impurities are common in organic synthesis. Here’s how to address this:

  • Activated Charcoal Treatment: Activated charcoal is effective at adsorbing colored impurities. Before the hot filtration step in your recrystallization protocol, add a small amount of activated charcoal to the hot solution and swirl. Be cautious not to add too much, as it can also adsorb your product, leading to lower yields. After a few minutes, perform a hot filtration to remove the charcoal and the adsorbed impurities.[2] A procedure for this involves treating a hot, dark-colored solution with activated charcoal, followed by filtration.[2]

Question: I am experiencing low yield after recrystallizing 3-Quinuclidinone or its hydrochloride salt. What are the possible causes and solutions?

Answer:

Low recovery is a common issue in recrystallization. Consider the following:

  • Incomplete Crystallization: Ensure you have allowed sufficient time for the crystallization process to complete. Also, cooling the solution in an ice-water bath after it has reached room temperature can help maximize the yield of crystals.[1]

  • Excessive Solvent: As mentioned previously, using too much solvent will result in some of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.

  • Premature Crystallization during Hot Filtration: If the solution cools too quickly during hot filtration, the product can crystallize in the filter funnel, leading to loss of product. To prevent this, use a pre-heated filter funnel and keep the solution hot throughout the filtration process.

  • Washing with an Inappropriate Solvent: When washing the filtered crystals, use a cold solvent in which your product is sparingly soluble to avoid dissolving a significant portion of your purified crystals.

Vacuum Distillation Issues (for 3-Quinuclidinone free base)

Question: During the vacuum distillation of 3-Quinuclidinone, I am observing bumping or unstable boiling. How can I fix this?

Answer:

Bumping is a common problem in distillation, especially under vacuum. Here are some solutions:

  • Ensure Smooth Boiling:

    • Stirring: Vigorous stirring of the distillation flask ensures even heat distribution and prevents bumping.

    • Boiling Chips/Stir Bar: Add boiling chips or a magnetic stir bar to the distillation flask before applying heat and vacuum. Never add boiling chips to a hot liquid.

  • Check Vacuum System: Fluctuations in the vacuum can cause unstable boiling.[3] Ensure all connections in your vacuum setup are airtight and that the vacuum pump is functioning correctly. Using a vacuum regulator can help maintain a stable pressure.[3]

Question: The distillation of 3-Quinuclidinone is very slow, or no product is distilling over at the expected temperature and pressure. What should I check?

Answer:

This issue can be caused by several factors:

  • Inadequate Vacuum: A poor vacuum will result in a higher boiling point. Check your vacuum system for leaks and ensure your vacuum pump is capable of reaching the required pressure. A typical reported condition for the distillation of a related compound is 111-113°C at 0.2 mm Hg.[2]

  • Thermometer Placement: The thermometer bulb must be positioned correctly within the distillation head (just below the sidearm leading to the condenser) to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid.

  • Insufficient Heating: The heating mantle may not be providing enough energy to bring the liquid to its boiling point at the applied pressure. Gradually increase the temperature of the heating mantle, but be careful not to overheat, which could lead to decomposition.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying 3-Quinuclidinone hydrochloride?

A1: The most commonly cited method for purifying 3-Quinuclidinone hydrochloride is recrystallization. A typical procedure involves dissolving the crude material in a minimal amount of hot water, followed by the addition of hot isopropyl alcohol to induce crystallization.[2] The mixture is then cooled to promote further crystal formation.[2]

Q2: How can I purify 3-Quinuclidinone free base?

A2: 3-Quinuclidinone free base can be purified by vacuum distillation.[2] Another reported method is recrystallization from hexane, which yielded a white crystalline solid.[4]

Q3: What are some common impurities found in crude 3-Quinuclidinone?

A3: Potential impurities can arise from the starting materials and byproducts of the synthesis. For instance, if prepared via a Dieckmann condensation, unreacted starting materials or intermediates could be present.[5] If synthesized by oxidation of 3-quinuclidinol, residual alcohol may be an impurity.

Q4: What are the recommended storage conditions for high-purity 3-Quinuclidinone and its hydrochloride salt?

A4: For 3-Quinuclidinone hydrochloride, it is recommended to store it in a cool, dry place, in tightly sealed containers, and out of direct sunlight.[2] For 3-Quinuclidinone, it is stable under normal handling and storage conditions, but should be kept away from strong acids and strong oxidizing agents.[4]

Q5: How can I check the purity of my 3-Quinuclidinone sample?

A5: The purity of 3-Quinuclidinone can be assessed using several analytical techniques. Gas chromatography (GC) has been used to monitor the completion of reactions in its synthesis and can be adapted for purity analysis.[4] Other common methods for purity determination of organic compounds include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. A sharp melting point range close to the literature value is a good indicator of high purity.

Data Presentation

Table 1: Physical and Purity Data for 3-Quinuclidinone and its Hydrochloride Salt

CompoundFormPurity SpecificationMelting Point (°C)Boiling Point (°C @ pressure)
3-QuinuclidinoneFree Base>98.0% (T)136-140Not specified
3-Quinuclidinone HydrochlorideHydrochloride Salt98.00 – 102.00% w/w (on dried basis)>300 (decomposes)Not applicable

Note: Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Recrystallization of 3-Quinuclidinone Hydrochloride

This protocol is based on a literature procedure for the purification of 3-Quinuclidinone hydrochloride.[2]

Materials:

  • Crude 3-Quinuclidinone hydrochloride

  • Deionized water

  • Isopropyl alcohol

  • Acetone (B3395972)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating plate or water bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-Quinuclidinone hydrochloride in the minimum amount of hot water.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal. It is advisable to use a pre-heated funnel to prevent premature crystallization.

  • Crystallization: To the hot filtrate, add boiling isopropyl alcohol until the solution becomes slightly cloudy, indicating the onset of crystallization.

  • Cooling: Allow the flask to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them to a constant weight.

Protocol 2: Vacuum Distillation of 3-Quinuclidinone Free Base

This protocol is a general procedure based on descriptions of purifying similar compounds.[2]

Materials:

  • Crude 3-Quinuclidinone free base

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

  • Vacuum pump and vacuum gauge

  • Thermometer

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Place the crude 3-Quinuclidinone in the round-bottom flask with a magnetic stir bar or boiling chips.

  • Evacuation: Slowly and carefully apply vacuum to the system.

  • Heating: Begin heating the distillation flask gently with the heating mantle while stirring.

  • Fraction Collection: Collect any low-boiling impurities as a forerun. Once the temperature stabilizes at the boiling point of 3-Quinuclidinone at the applied pressure, switch to a clean receiving flask to collect the pure product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distillation flask.

  • Cooling: Allow the apparatus to cool to room temperature before carefully releasing the vacuum.

Visualizations

Purification_Workflow General Purification Workflow for 3-Quinuclidinone cluster_HCl_Salt 3-Quinuclidinone Hydrochloride cluster_Free_Base 3-Quinuclidinone Free Base Crude_HCl Crude 3-Quinuclidinone HCl Dissolve_HCl Dissolve in min. hot water Crude_HCl->Dissolve_HCl Charcoal_HCl Add Activated Charcoal (optional) Dissolve_HCl->Charcoal_HCl Hot_Filter_HCl Hot Gravity Filtration Dissolve_HCl->Hot_Filter_HCl if no charcoal needed Charcoal_HCl->Hot_Filter_HCl Crystallize_HCl Add hot Isopropyl Alcohol & Cool Hot_Filter_HCl->Crystallize_HCl Filter_Wash_HCl Vacuum Filter & Wash with Acetone Crystallize_HCl->Filter_Wash_HCl Pure_HCl High-Purity 3-Quinuclidinone HCl Filter_Wash_HCl->Pure_HCl Crude_Base Crude 3-Quinuclidinone Vacuum_Distill Vacuum Distillation Crude_Base->Vacuum_Distill Pure_Base High-Purity 3-Quinuclidinone Vacuum_Distill->Pure_Base

Caption: Purification workflows for 3-Quinuclidinone hydrochloride and free base.

Troubleshooting_Recrystallization Troubleshooting Recrystallization cluster_No_Crystals cluster_Colored_Crystals cluster_Low_Yield Start Problem with Recrystallization Issue What is the issue? Start->Issue No_Crystals No Crystals Forming Issue->No_Crystals No Crystals Colored_Crystals Crystals are Colored Issue->Colored_Crystals Color Low_Yield Low Yield Issue->Low_Yield Yield Too_Much_Solvent Too much solvent? No_Crystals->Too_Much_Solvent Use_Charcoal Use Activated Charcoal Colored_Crystals->Use_Charcoal Check_Cooling Sufficient cooling time? Low_Yield->Check_Cooling Evaporate Evaporate some solvent Too_Much_Solvent->Evaporate Yes Oiling_Out Product 'oiling out'? Too_Much_Solvent->Oiling_Out No Induce Induce crystallization (scratch/seed) Evaporate->Induce Purify_Further Perform additional purification Oiling_Out->Purify_Further Yes Redissolve Redissolve, add charcoal, hot filter Use_Charcoal->Redissolve Cool_Longer Cool longer / in ice bath Check_Cooling->Cool_Longer No Check_Solvent_Vol Minimal solvent used? Check_Cooling->Check_Solvent_Vol Yes Optimize_Solvent Optimize solvent volume Check_Solvent_Vol->Optimize_Solvent No Check_Washing Washing with cold, poor solvent? Check_Solvent_Vol->Check_Washing Yes Optimize_Wash Optimize washing step Check_Washing->Optimize_Wash No

Caption: Decision tree for troubleshooting common recrystallization problems.

References

refining experimental protocols using ZINC866533340

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZINC866533340. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their experimental protocols involving this novel zinc-containing compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is sparingly soluble in aqueous solutions. For stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 10 mM. For cell-based assays, ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q2: What is the stability of this compound in solution?

A2: Stock solutions of this compound in DMSO are stable for up to 3 months when stored at -20°C and protected from light. Working solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours. Avoid repeated freeze-thaw cycles.

Q3: What is the known mechanism of action for this compound?

A3: The precise mechanism of action is currently under investigation. Preliminary studies suggest that this compound may act as a modulator of intracellular zinc signaling pathways, potentially influencing the activity of zinc-dependent enzymes and transcription factors.[1]

Q4: Are there any known off-target effects of this compound?

A4: As with any novel compound, off-target effects are possible. Computational predictions suggest potential interactions with other metalloproteins. We recommend performing target validation and specificity assays in your experimental system.

Q5: Can this compound be used in animal models?

A5: In vivo studies are not yet extensively documented. Researchers should perform preliminary pharmacokinetic and toxicity studies to determine appropriate dosing and administration routes for their specific animal model.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Solution
Compound Precipitation in Media - Exceeding solubility limit.- Interaction with media components.- Ensure the final concentration of this compound is within its solubility range in your specific cell culture medium.- Prepare fresh dilutions from a high-concentration DMSO stock immediately before use.- Consider using a different basal medium or serum-free conditions if precipitation persists.
High Background Signal in Assays - Non-specific binding of the compound.- Intrinsic fluorescence/luminescence of the compound.- Include appropriate vehicle controls (e.g., DMSO) to determine the baseline signal.- Perform a spectral scan of this compound to check for interference with your assay's detection wavelengths.- If using a fluorescence-based assay, consider a label-free or alternative detection method.
Inconsistent Results Between Experiments - Variability in compound preparation.- Differences in cell passage number or density.- Inconsistent incubation times.- Adhere strictly to the standardized protocol for preparing and diluting this compound.- Use cells within a consistent passage number range and ensure uniform cell seeding density.- Precisely control all incubation times and environmental conditions (temperature, CO2).
Unexpected Cytotoxicity - High concentration of this compound.- High concentration of DMSO.- Contamination of stock solution.- Perform a dose-response curve to determine the optimal non-toxic concentration range for your cell line.- Ensure the final DMSO concentration is below 0.1%.- Use fresh, sterile DMSO and filter-sterilize your stock solution.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with 0.1% DMSO).

  • Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well.

  • Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for MAPK Pathway Activation

This protocol can be used to determine if this compound affects the phosphorylation of key proteins in the MAPK signaling pathway.

Materials:

  • This compound

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control for the specified time.

  • Wash cells with ice-cold PBS and lyse them with cell lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

G Hypothesized Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor MAPK_Pathway MAPK Cascade (e.g., ERK1/2) Receptor->MAPK_Pathway Activates This compound This compound ZincIon Intracellular Zn²⁺ This compound->ZincIon Increases ZincIon->MAPK_Pathway Modulates Transcription_Factor Transcription Factor (e.g., AP-1) MAPK_Pathway->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothesized signaling pathway modulated by this compound.

Experimental Workflow Diagram

G General Experimental Workflow for this compound Screening cluster_assays Assay Endpoints Start Start: Prepare this compound Stock Solution Cell_Culture 1. Cell Seeding (e.g., 96-well plate) Start->Cell_Culture Treatment 2. Compound Treatment (Dose-response) Cell_Culture->Treatment Incubation 3. Incubation (24-72 hours) Treatment->Incubation Viability_Assay A. Cell Viability (MTT Assay) Incubation->Viability_Assay Signaling_Assay B. Pathway Analysis (Western Blot) Incubation->Signaling_Assay Functional_Assay C. Functional Assay (e.g., Migration) Incubation->Functional_Assay Data_Analysis 4. Data Analysis (IC50, etc.) Viability_Assay->Data_Analysis Signaling_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Conclusion: Evaluate Compound Effect Data_Analysis->Conclusion

Caption: General workflow for screening the effects of this compound.

References

Technical Support Center: Method Refinement for ZINC866533340 Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ZINC866533340 and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features for derivatization?

This compound is a small molecule from the ZINC database, characterized by an N-acylhydrazone functional group (-CO-NH-N=CH-). This core structure is an amalgam of an amide and an imine, which dictates its chemical properties.[1][2] Key features for consideration in derivatization are the amide proton, the imine bond, and the aromatic rings. The N-acylhydrazone moiety is known to exist as a mixture of geometric isomers (E/Z) and conformational isomers (syn/anti), which is an important consideration for analytical characterization.[1][2]

Q2: I am seeing multiple peaks in my HPLC/LC-MS analysis of underivatized this compound. Is this expected?

Yes, it is quite common for N-acylhydrazones to exhibit multiple peaks in chromatographic analysis, even in their underivatized form.[1][3] This is due to the presence of geometric isomers (E/Z) around the C=N double bond and conformational isomers (rotamers) around the N-N single bond.[1][2][3] The ratio of these isomers can be influenced by the solvent, temperature, and pH.[1][4]

Q3: What are the general stability considerations for this compound?

The hydrazone bond is susceptible to hydrolysis, particularly under acidic conditions.[5][6] Therefore, when working with this compound, it is crucial to control the pH of your solutions. Prolonged exposure to strong acids should be avoided unless hydrolysis is the intended outcome. The stability of derivatives will depend on the nature of the modification.

Q4: What are the most common reasons for incomplete derivatization of a molecule like this compound?

Incomplete derivatization can stem from several factors, including:

  • Suboptimal reaction conditions: Temperature, reaction time, and pH can significantly impact the reaction yield.[1]

  • Reagent quality: The derivatizing agent may have degraded due to improper storage or age.

  • Insufficient reagent: An inadequate molar excess of the derivatizing agent may not be enough to drive the reaction to completion.

  • Presence of moisture or other interfering substances: Water can quench many derivatization reagents.

Troubleshooting Guide

Issue 1: Low or No Product Peak in Analytical Run

Question: After performing the derivatization reaction with this compound, I see a very small peak, or no peak at all, for my expected derivative. What are the possible causes and how can I troubleshoot this?

Answer: This issue often points to an incomplete or failed reaction, or problems with the analytical method itself. A systematic approach is necessary to pinpoint the cause.

Troubleshooting Steps:

  • Verify Reaction Conditions: The derivatization of small molecules is highly sensitive to the experimental conditions.

    • Temperature: Some reactions require heating to proceed at an appreciable rate. Conversely, excessive heat can degrade the analyte or the derivative.

    • Time: Ensure the reaction has been allowed to proceed for a sufficient duration.

    • pH: The pH of the reaction mixture can be critical, especially for reactions involving acidic or basic functional groups.

  • Re-evaluate Reagent Stoichiometry and Quality:

    • Use a fresh batch of the derivatizing agent.

    • Increase the molar excess of the derivatizing agent to shift the equilibrium towards the product.

  • Check for Sample Degradation: N-acylhydrazones can be susceptible to hydrolysis. Analyze a sample of the underivatized this compound to ensure it has not degraded prior to the derivatization attempt.

  • Analytical Troubleshooting:

    • Confirm that the detector is on and set to the correct wavelength or mass range for the derivative, not the starting material.[7][8]

    • Ensure the injection volume is appropriate.[7]

    • Check for issues with the mobile phase composition or flow rate if using HPLC.[7][9]

Issue 2: Multiple Unexpected Peaks in the Chromatogram

Question: My chromatogram shows multiple peaks after the derivatization reaction. How can I determine the source of these peaks?

Answer: The appearance of multiple peaks can be due to several factors, including the inherent isomerism of the N-acylhydrazone core, side reactions, or impurities.

Troubleshooting Steps:

  • Analyze the Starting Material: Run a sample of the underivatized this compound under the same analytical conditions. As N-acylhydrazones can exist as E/Z isomers and rotamers, you may see multiple peaks from the starting material itself.[1][3]

  • Run a Reagent Blank: Inject a sample containing the reaction solvent and the derivatizing agent (without this compound) to identify peaks originating from the reagent or its impurities.

  • Investigate Isomer Formation: The derivatization reaction itself could produce multiple isomers of the final product. Varying the temperature or solvent of the reaction may alter the ratio of these isomers, which can be observed chromatographically.

  • Consider Side Reactions: Depending on the derivatizing agent and reaction conditions, side reactions with other functional groups on the molecule may occur. Mass spectrometry can be invaluable in identifying the molecular weights of the species corresponding to the unexpected peaks.

Issue 3: Peak Tailing or Fronting in HPLC Analysis

Question: The peak shape for my derivatized this compound is poor, with significant tailing or fronting. How can I improve this?

Answer: Poor peak shape in HPLC is a common issue that can often be resolved by adjusting the mobile phase or addressing column-related problems.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: If the derivatized molecule has ionizable groups, the pH of the mobile phase should be adjusted to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic state.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.[8]

  • Address Secondary Interactions with the Column:

    • Peak tailing can be caused by interactions between the analyte and active sites (e.g., free silanols) on the stationary phase.[10] Using a high-purity silica (B1680970) column or adding a competing base (like triethylamine (B128534) in small amounts, though often not necessary with modern columns) to the mobile phase can mitigate this.[10]

  • Rule out Column Contamination or Degradation: If the problem persists across multiple analyses, the column may be contaminated or degraded. Flushing the column or replacing it may be necessary.[8] Using a guard column is a good preventative measure.[8]

Quantitative Data Summary

Table 1: Common Derivatization Strategies and Reaction Parameters

Derivatization StrategyTarget Functional GroupCommon ReagentsTypical Reaction ConditionsPurpose
Silylation -OH, -NH, -SH, -COOHBSTFA, TMCSRoom temperature to moderate heatingIncrease volatility for GC analysis
Acylation -OH, -NH, -SHAcetic anhydride, trifluoroacetic anhydrideOften requires a catalyst (e.g., pyridine)Introduce a chromophore or improve chromatographic behavior
Alkylation -COOH, -OH, -NHAlkyl halides, diazomethane (B1218177) (use with caution)Varies, can require baseImprove stability and volatility
Fluorescent Tagging Amines, thiols, carboxylic acidsDansyl chloride, fluorescamine, NBD-FMild conditions, often at room temperatureEnhance detection sensitivity in HPLC with fluorescence detection

Experimental Protocols

Protocol: Hypothetical Fluorescent Labeling of a this compound Analog

This protocol is a representative example for the derivatization of an N-acylhydrazone that contains a phenolic hydroxyl group, for the purpose of enhancing fluorescence detection.

Objective: To attach a fluorescent tag (e.g., dansyl chloride) to a phenolic hydroxyl group on a this compound analog.

Materials:

  • This compound analog (with a phenolic -OH)

  • Dansyl chloride

  • Anhydrous acetone (B3395972) (reaction solvent)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • HPLC-grade water and acetonitrile (B52724)

  • 0.1% Formic acid in water and acetonitrile (for LC-MS)

Procedure:

  • Prepare a 1 mg/mL stock solution of the this compound analog in anhydrous acetone.

  • Prepare a 5 mg/mL solution of dansyl chloride in anhydrous acetone.

  • In a microcentrifuge tube, combine 100 µL of the analog stock solution with 200 µL of the sodium bicarbonate buffer.

  • Add 100 µL of the dansyl chloride solution to the tube.

  • Vortex the mixture gently and incubate in the dark at room temperature for 1 hour.

  • After incubation, evaporate the acetone under a gentle stream of nitrogen.

  • Reconstitute the remaining aqueous solution in 200 µL of 50:50 acetonitrile:water with 0.1% formic acid.

  • Filter the sample through a 0.22 µm syringe filter.

  • Analyze the sample by reverse-phase HPLC with fluorescence detection (Excitation: ~335 nm, Emission: ~520 nm) or by LC-MS to confirm the mass of the derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Derivatization cluster_workup Sample Workup cluster_analysis Analysis reagent_prep Prepare Reagent & Analyte Solutions reaction_setup Set up Reaction (Solvent, Buffer) reagent_prep->reaction_setup incubation Incubate (Time, Temperature) reaction_setup->incubation quench Quench Reaction (if necessary) incubation->quench extraction Extract/Purify Derivative quench->extraction reconstitute Reconstitute for Analysis extraction->reconstitute hplc_gc HPLC/GC-MS Analysis reconstitute->hplc_gc data_review Review Data hplc_gc->data_review

Caption: General experimental workflow for derivatization method development.

troubleshooting_flowchart start Problem Observed in Chromatogram no_peak No / Low Product Peak start->no_peak No Signal multi_peak Multiple Unexpected Peaks start->multi_peak Extra Signals bad_shape Poor Peak Shape (Tailing/Fronting) start->bad_shape Distorted Signal check_reaction Verify Reaction Conditions (Temp, Time, pH) no_peak->check_reaction run_blanks Run Blanks (Starting Material, Reagent) multi_peak->run_blanks adjust_mobile_phase Adjust Mobile Phase (pH, Composition) bad_shape->adjust_mobile_phase check_reagents Check Reagent Quality & Stoichiometry check_reaction->check_reagents check_analytical Verify Analytical Method (Detector, Flow Rate) check_reagents->check_analytical consider_isomers Consider Isomerism (E/Z, Rotamers) run_blanks->consider_isomers ms_analysis Use MS to Identify Unexpected Peaks consider_isomers->ms_analysis check_column Check Column Health & Sample Concentration adjust_mobile_phase->check_column

Caption: Troubleshooting flowchart for common derivatization issues.

References

Validation & Comparative

Confirming the Structure of Synthesized ZINC866533340: A Comparative Guide to Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for the structural confirmation of the synthesized small molecule, designated here as ZINC866533340. As this specific ZINC database identifier does not correspond to a publicly available, well-characterized structure, this guide will utilize Benzocaine (B179285) (Ethyl 4-aminobenzoate) as a practical, representative model for demonstrating the necessary experimental workflow and data analysis. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of novel organic compounds.

Synthesis and Characterization Workflow

The successful synthesis of a target compound requires rigorous structural verification to confirm its identity and purity, distinguishing it from starting materials, byproducts, and other potential isomers. The standard workflow involves a multi-technique spectroscopic approach, providing orthogonal data points that, in conjunction, offer a high degree of confidence in the assigned structure.

G cluster_synthesis Synthesis cluster_analysis Structural Confirmation cluster_data Data Analysis & Verification start Starting Materials (p-Aminobenzoic Acid, Ethanol) reaction Fischer Esterification (H₂SO₄ catalyst, Reflux) start->reaction workup Work-up & Purification (Neutralization, Extraction, Recrystallization) reaction->workup product Synthesized Product (Benzocaine) workup->product Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms ftir FTIR Spectroscopy product->ftir data_analysis Spectra Interpretation & Comparison with Expected Data nmr->data_analysis ms->data_analysis ftir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: Workflow for the synthesis and structural confirmation of a target compound.

Spectroscopic Data for Structural Confirmation of Benzocaine

The following tables summarize the expected quantitative data from key spectroscopic techniques for the structural confirmation of Benzocaine.

Table 1: ¹H NMR Data for Benzocaine

(Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.89Doublet2HAr-H (ortho to -COOEt)
6.65Doublet2HAr-H (ortho to -NH₂)
4.34Quartet2H-O-CH₂-CH₃
4.09Broad Singlet2H-NH₂
1.37Triplet3H-O-CH₂-CH₃
Table 2: ¹³C NMR Data for Benzocaine

(Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
166.8C=O (Ester)
150.7Ar-C-NH₂
131.5Ar-CH (ortho to -COOEt)
120.0Ar-C-COOEt
113.8Ar-CH (ortho to -NH₂)
60.7-O-CH₂-CH₃
14.4-O-CH₂-CH₃
Table 3: Mass Spectrometry (ESI-MS) Data for Benzocaine
m/z (Mass-to-Charge Ratio)Assignment
166.08[M+H]⁺ (Protonated molecular ion)
138.05[M-C₂H₅+H]⁺ (Loss of ethyl group)
120.04[M-OC₂H₅+H]⁺ (Loss of ethoxy group)
92.05[C₆H₆N]⁺
Table 4: FTIR Spectroscopy Data for Benzocaine
Wavenumber (cm⁻¹)Functional Group Assignment
3450-3200N-H stretch (Amine)[1]
2983Aromatic C-H stretch[1]
1679C=O stretch (Ester carbonyl)[1]
1272C-O stretch (Ester)[1]

Comparison with Alternatives and Potential Impurities

A critical aspect of structural confirmation is to ensure the obtained data does not correspond to plausible alternatives or impurities.

  • p-Aminobenzoic Acid (Starting Material): The absence of signals corresponding to an ethyl group in both ¹H and ¹³C NMR (around 4.34, 1.37, 60.7, and 14.4 ppm) and the presence of a broad O-H stretch in the FTIR spectrum would indicate incomplete reaction.

  • Ethyl p-Nitrobenzoate (Synthetic Precursor): The presence of the nitro group would significantly alter the aromatic proton and carbon signals in the NMR spectra. The absence of the characteristic N-H stretches in the FTIR spectrum and a different molecular ion in the mass spectrum would also differentiate this compound.[2]

  • Positional Isomers (e.g., Ethyl 2-aminobenzoate): Different substitution patterns on the aromatic ring would lead to distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum.

Experimental Protocols

Synthesis of Benzocaine (Fischer Esterification)[3][4]
  • Combine p-aminobenzoic acid (1 eq) and absolute ethanol (B145695) (approx. 6-7 eq) in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (catalytic amount, approx. 0.3 eq) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours.

  • After cooling, pour the reaction mixture into cold water.

  • Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the pH is approximately 7-8, at which point the benzocaine will precipitate.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure benzocaine.

¹H and ¹³C NMR Spectroscopy[5][6][7][8][9]
  • Dissolve 5-25 mg of the dry, purified product in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Use the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) as an internal reference.

Electrospray Ionization Mass Spectrometry (ESI-MS)[10][11][12]
  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.

  • Dilute the stock solution to a final concentration of about 10 µg/mL with the same solvent.

  • If any precipitate is observed, filter the final solution.

  • Transfer the diluted solution to a mass spectrometry vial.

  • Analyze the sample using an ESI-MS instrument in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr Pellet Method)[13][14][15][16]
  • Thoroughly grind 1-2 mg of the dry sample into a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) to the mortar.

  • Briefly and gently mix the sample and KBr to ensure a homogenous mixture.

  • Transfer a portion of the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

References

Unveiling the Biological Potential of 3-Quinuclidinone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-Quinuclidinone and its derivatives present a versatile scaffold with a broad spectrum of biological activities. This guide provides an objective comparison of 3-Quinuclidinone's performance against other alternatives in key therapeutic areas, supported by experimental data and detailed protocols. The unique bridged bicyclic structure of the quinuclidine (B89598) core offers a rigid framework, enabling the precise spatial orientation of functional groups, which is crucial for specific interactions with biological targets.

Derivatives of 3-Quinuclidinone have demonstrated significant potential in antimicrobial, anticancer, and neurological applications. This guide will delve into each of these areas, presenting quantitative data in clearly structured tables, outlining experimental methodologies, and illustrating key pathways and workflows through diagrams.

Antimicrobial Activity: A New Generation of Quaternary Ammonium (B1175870) Compounds

Derivatives of 3-Quinuclidinone, particularly bisquaternary ammonium compounds (bisQACs), have emerged as potent antimicrobial agents. These compounds typically act by disrupting bacterial cell membranes. Their efficacy is often compared to traditional disinfectants and antiseptics.

Comparative Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of 3-Quinuclidinone-derived bisQACs against common Gram-positive and Gram-negative bacteria, in comparison to standard antimicrobial agents. Lower MIC values indicate greater potency.

Compound/AgentTarget OrganismMIC (µg/mL)
3-Quinuclidinone Derivative
A 3-Quinuclidinone-based bisQACStaphylococcus aureus~2.0 - 8.0[1]
Escherichia coli~2.0 - 64.0[1]
Alternative Antimicrobials
ChlorhexidineStaphylococcus aureus1.0 - 8.0[1]
Escherichia coli1.0 - 64.0[1]
Hydrogen Peroxide/Peracetic AcidStaphylococcus aureus250[2][3][4]
Escherichia coli250[2][3][4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values are determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

1. Preparation of Materials:

  • Test compounds (3-Quinuclidinone derivatives and alternatives) are dissolved in an appropriate solvent to create stock solutions.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity (0.5 McFarland standard).

  • Sterile 96-well microtiter plates.

2. Serial Dilution:

  • A two-fold serial dilution of each test compound is prepared directly in the wells of the microtiter plate containing broth. This creates a gradient of decreasing concentrations of the antimicrobial agent.

3. Inoculation:

  • Each well is inoculated with the standardized bacterial suspension.

4. Incubation:

  • The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

5. Determination of MIC:

  • The MIC is visually determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Compound Stock Solutions serial_dilution Perform Serial Dilutions prep_compound->serial_dilution prep_bacteria Culture and Standardize Bacteria inoculation Inoculate with Bacteria prep_bacteria->inoculation prep_plate Prepare 96-well Plates prep_plate->serial_dilution serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Workflow for MIC Determination.

Anticancer Activity: Targeting the p53 Tumor Suppressor Pathway

Certain derivatives of 3-Quinuclidinone have shown promise as anticancer agents by reactivating mutant forms of the p53 tumor suppressor protein. The p53 protein plays a critical role in controlling cell growth and division. Methylene quinuclidinone (MQ), a reactive metabolite of the clinical candidate APR-246 (eprenetapopt), has been shown to covalently bind to and restore the function of mutated p53.

Comparative Anticancer Efficacy

The following table presents the half-maximal inhibitory concentration (IC50) values for APR-246 and a known p53-MDM2 inhibitor, Nutlin-3a, in various cancer cell lines. Lower IC50 values indicate higher potency.

CompoundCell Line (Cancer Type)p53 StatusIC50 (µM)
APR-246 JHUEM2 (Endometrial)Wild-type2.5[5]
Hec108 (Endometrial)Mutant4.3[5]
Hec1B (Endometrial)Mutant4.5[5]
KYSE410 (Esophageal)MutantData not specified
TE1 (Esophageal)Frameshift10.5[6]
Nutlin-3a HCT116 (Colorectal)Wild-type28.03[7]
HCT116 (Colorectal)Null30.59[7]
A549 (Lung)Wild-type17.68 - 19.42[8]
CRL-5908 (Lung)Mutant38.71[8]
The p53 Signaling Pathway

Upon cellular stress, such as DNA damage, the p53 protein is activated and initiates a cascade of events leading to either cell cycle arrest, to allow for DNA repair, or apoptosis (programmed cell death) if the damage is too severe. Mutations in p53 can disrupt this crucial process, leading to uncontrolled cell proliferation and cancer.

p53_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_response Cellular Response stress DNA Damage, Oncogene Activation, etc. p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 induces arrest Cell Cycle Arrest p53->arrest apoptosis Apoptosis p53->apoptosis repair DNA Repair p53->repair mdm2->p53 inhibits

Simplified p53 Signaling Pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and, consequently, the cytotoxic effects of a compound.

1. Cell Seeding:

  • Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • Cells are treated with various concentrations of the test compounds (e.g., 3-Quinuclidinone derivatives, control drugs) for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization:

  • The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

5. Absorbance Measurement:

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.

6. Data Analysis:

  • The IC50 value is calculated from the dose-response curve, representing the concentration of the compound that inhibits cell growth by 50%.

Nervous System Activity: Modulation of Cholinergic Receptors

3-Quinuclidinone and its reduced form, 3-quinuclidinol, are key building blocks in the synthesis of ligands for cholinergic receptors, which are crucial for neurotransmission in both the central and peripheral nervous systems. These receptors are divided into two main types: nicotinic and muscarinic acetylcholine (B1216132) receptors, both of which are important targets for treating a range of neurological and psychiatric disorders.

Comparative Cholinergic Receptor Activity

The following table compares the binding affinity (Ki) and/or potency (EC50) of 3-Quinuclidinone derivatives and established cholinergic modulators at different receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundReceptor SubtypeActivity TypeKi (nM) or EC50 (µM)
3-Quinuclidinol Derivatives α4β2 NicotinicPartial AgonistKi: 42 - 48
α7 NicotinicPartial/Silent AgonistData not specified
M1-M5 MuscarinicAgonistData not specified
Alternative Modulators
Vareniclineα4β2 NicotinicPartial AgonistKi: 0.14[9][10]
α6β2* NicotinicPartial AgonistKi: 0.12[9][10]
Pilocarpine (B147212)M1/M3 MuscarinicAgonistEC50: 18 (PI turnover)
M2 MuscarinicAgonistEC50: 4.5 (GTPase)[11]

Note: The specific derivatives and experimental conditions can significantly influence the measured values.

Cholinergic Signaling Pathway

Acetylcholine (ACh) is a neurotransmitter that binds to and activates both nicotinic and muscarinic receptors. Nicotinic receptors are ligand-gated ion channels that, upon activation, allow the influx of cations, leading to depolarization and neuronal excitation. Muscarinic receptors are G-protein coupled receptors that can have either excitatory or inhibitory effects depending on the G-protein they are coupled to.

Cholinergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh nAChR Nicotinic Receptor (Ion Channel) ACh->nAChR mAChR Muscarinic Receptor (GPCR) ACh->mAChR response_n Cation Influx -> Depolarization nAChR->response_n response_m G-protein Signaling Cascade mAChR->response_m

Overview of Cholinergic Signaling.
Experimental Protocol: Electrophysiology for Nicotinic Acetylcholine Receptors

Electrophysiological techniques, such as two-electrode voltage clamp or patch clamp, are used to directly measure the ion flow through nicotinic acetylcholine receptor channels in response to the application of a compound.

1. Cell Preparation:

  • Oocytes (e.g., from Xenopus laevis) or mammalian cells are engineered to express specific subtypes of nicotinic acetylcholine receptors.

2. Compound Application:

  • A baseline current is established. The test compound (e.g., a 3-Quinuclidinone derivative) is then applied to the cell at various concentrations.

3. Current Measurement:

  • The change in ion current across the cell membrane upon receptor activation is measured. The magnitude of the current is indicative of the compound's efficacy (agonist, partial agonist, or antagonist).

4. Data Analysis:

  • Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

This comprehensive guide highlights the significant and diverse biological activities of 3-Quinuclidinone derivatives. The provided comparative data and experimental protocols serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this versatile chemical scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully realize their clinical applications.

References

A Comparative Guide to Cevimeline Synthesis: Evaluating Precursors and Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of established synthetic routes for the production of cevimeline (B1668456), a muscarinic agonist used for the treatment of xerostomia. While the query specifically mentioned ZINC866533340, a thorough literature search revealed no documented role of this compound as a precursor in cevimeline synthesis. Therefore, this comparison focuses on the well-established pathways originating from quinuclidin-3-one (B120416), with a particular emphasis on the varied performance of different thiolating agents, which represent the primary point of divergence in reported syntheses.

Introduction to Cevimeline Synthesis

The core structure of cevimeline features a spiro-oxathiolane moiety attached to a quinuclidine (B89598) backbone. The common synthetic strategy involves three key stages:

  • Epoxidation of Quinuclidin-3-one: Formation of a spiro-epoxide from the quinuclidine ketone.

  • Epoxide Opening with a Thiolating Agent: Introduction of a sulfur-containing nucleophile to yield a hydroxy-thiol intermediate.

  • Cyclization: Condensation of the hydroxy-thiol with acetaldehyde (B116499) to form the final spiro-oxathiolane ring.

The choice of the thiolating agent in the second step is a critical factor influencing the overall efficiency, safety, and environmental impact of the synthesis. This guide compares the performance of three key precursors/reagents used for this transformation: hydrogen sulfide (B99878), thioacetic acid, and thiourea (B124793).

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the different synthetic routes based on available experimental data.

ParameterHydrogen Sulfide RouteThioacetic Acid RouteThiourea Route
Starting Material Quinuclidin-3-oneQuinuclidin-3-oneQuinuclidin-3-one
Key Intermediate Yields Epoxidation: ~54%[1]; Thiol formation: 33-40%Epoxidation: ~54%[1]; Thioacetate (B1230152) formation: 68%[1][2]; Cyclization: 89%[1][2]Epoxidation: 70%[3]; Bromohydrin formation: Good yield[3]; Hydrolysis & Cyclization: 50% (for two steps)[3]
Overall Yield Not explicitly stated, but lower due to low thiol formation yield.Higher than the hydrogen sulfide route.Competitive with the thioacetic acid route.
Reagent Safety Highly hazardous, toxic, and foul-smelling gas.[2]Corrosive, foul-smelling liquid.Odorless, non-hazardous solid, considered a "greener" alternative.[3]
Reaction Conditions High temperature for thiol formation.Low temperature for thioacetate formation; reflux for cyclization.[2]Refluxing water for thiourea reaction.[3]
Industrial Applicability Disadvantaged due to the use of hazardous gas and air/moisture-sensitive reagents.[2]Improved industrial applicability over the hydrogen sulfide route.High potential for industrial scale-up due to safer reagents and greener process.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways for cevimeline synthesis using different thiolating agents.

G cluster_0 General Pathway Quinuclidin-3-one Quinuclidin-3-one Spiro-epoxide Spiro-epoxide Quinuclidin-3-one->Spiro-epoxide Epoxidation Hydroxy-thiol Intermediate Hydroxy-thiol Intermediate Spiro-epoxide->Hydroxy-thiol Intermediate Epoxide Opening Cevimeline Cevimeline Hydroxy-thiol Intermediate->Cevimeline Cyclization w/ Acetaldehyde

Caption: General synthetic pathway for cevimeline from quinuclidin-3-one.

G cluster_1 Thiolating Agent Comparison Spiro-epoxide Spiro-epoxide H2S H2S Spiro-epoxide->H2S Thioacetic Acid Thioacetic Acid Spiro-epoxide->Thioacetic Acid Thiourea (via Bromohydrin) Thiourea (via Bromohydrin) Spiro-epoxide->Thiourea (via Bromohydrin) Hydroxy-thiol Hydroxy-thiol H2S->Hydroxy-thiol Thioacetic Acid->Hydroxy-thiol Thiourea (via Bromohydrin)->Hydroxy-thiol

Caption: Comparison of different thiolating agents for epoxide opening.

Experimental Protocols

Route 1: Synthesis via Hydrogen Sulfide (Original Method)

This method is presented for historical and comparative purposes and is not recommended due to the high toxicity of hydrogen sulfide.

Step 1: Epoxidation of Quinuclidin-3-one To a solution of quinuclidin-3-one in a suitable solvent such as DMSO, trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride are added. The reaction mixture is stirred at room temperature to yield the spiro-epoxide of 3-methylene-quinuclidine.

Step 2: Epoxide Opening with Hydrogen Sulfide The crude epoxide is dissolved in a basic aqueous solution (e.g., NaOH/water), and hydrogen sulfide gas is bubbled through the solution.[1] The reaction is typically heated to afford 3-hydroxy-3-(sulfanylmethyl)quinuclidine. A U.S. patent describes this reaction at 40°C with a yield of 33-40%.

Step 3: Cyclization with Acetaldehyde The resulting hydroxy-thiol intermediate is then reacted with acetaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to yield a mixture of cis- and trans-cevimeline.[1][2] The desired cis-isomer is then separated.

Route 2: Synthesis via Thioacetic Acid

This route offers an improvement in safety and handling compared to the hydrogen sulfide method.

Step 1: Epoxidation of Quinuclidin-3-one A mixture of 3-quinuclidinone hydrochloride and trimethylsulfoxonium iodide in DMSO is cooled to 0-5°C.[2] A solution of potassium tert-butoxide in DMSO is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16 hours.[2] After workup, the spiro-epoxide is obtained with a yield of approximately 54%.[1]

Step 2: Epoxide Opening with Thioacetic Acid The epoxide of 3-methylene-quinuclidine is dissolved in toluene (B28343) and cooled to 0-5°C.[2] Thioacetic acid is added dropwise, and the mixture is stirred at low temperature before warming to room temperature. The resulting precipitate, the thiolacetic acid salt of 3-hydroxy-3-(acetylthiomethyl)quinuclidine, is filtered and washed, affording a yield of 68%.[2]

Step 3: Cyclization The thiolacetic acid salt intermediate is dissolved in isopropanol, and p-toluenesulfonic acid monohydrate is added.[1][2] The mixture is heated to reflux, followed by the addition of acetaldehyde diethyl acetal (B89532), and reflux is continued. After workup, cevimeline is obtained as a mixture of cis/trans isomers with a yield of 89%.[1][2]

Route 3: Synthesis via Thiourea (Greener Route)

This route is considered the most environmentally friendly and safest among the established methods.

Step 1: Epoxidation of 3-Quinuclidinone This step is similar to the other routes, yielding the spiro-epoxide. A modified procedure reports a yield of 70%.[3]

Step 2: Formation of Bromohydrin The epoxide is treated with aqueous hydrobromic acid in acetone (B3395972) to yield the corresponding bromohydrin intermediate in good yield.[3]

Step 3: Reaction with Thiourea and In-situ Cyclization The bromohydrin is refluxed with thiourea in water. The resulting isothiouronium salt is hydrolyzed in situ with a base (e.g., 60% NaOH) to form the hydroxy-thiol intermediate.[3] Without isolation, acetaldehyde diethyl acetal and p-toluenesulfonic acid are added, and the mixture is heated to effect cyclization. This two-step, one-pot procedure affords cevimeline with a yield of approximately 50%.[3]

Conclusion

The synthesis of cevimeline has evolved from a hazardous process utilizing hydrogen sulfide to safer and more efficient methods. The thioacetic acid route offers a significant improvement in terms of safety and yield. However, the thiourea route stands out as a "greener" and industrially more viable alternative due to the use of an odorless and non-hazardous thiolating agent. While this compound is not a recognized precursor, the ongoing development of synthetic methodologies, as demonstrated by the introduction of the thiourea route, highlights the continuous effort to improve the production of this important pharmaceutical agent. Researchers and drug development professionals should consider the thiourea route as a superior option for the synthesis of cevimeline, balancing efficiency, safety, and environmental considerations.

References

Cross-Validation of 3-Quinuclidinone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of 3-Quinuclidinone and its Alternatives in Muscarinic Receptor Research

This guide provides a detailed comparison of the experimental performance of 3-Quinuclidinone, a key building block in the synthesis of muscarinic acetylcholine (B1216132) receptor (mAChR) modulators, with several established alternatives. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.

3-Quinuclidinone serves as a versatile scaffold for developing ligands targeting mAChRs, which are implicated in a wide range of physiological processes and disease states. Its derivatives have shown potential in various therapeutic areas, including cancer, inflammation, and central nervous system disorders. This guide cross-validates its experimental results against other prominent muscarinic receptor antagonists.

Comparative Analysis of Binding Affinities

The following tables summarize the binding affinities (Ki in nM) of various 3-Quinuclidinone derivatives and established muscarinic receptor antagonists across the five muscarinic receptor subtypes (M1-M5). This data has been compiled from multiple peer-reviewed studies to provide a comparative overview.

Table 1: Binding Affinities (Ki, nM) of 3-Quinuclidinone Derivatives and Analogs

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Source(s)
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8[1]
3-Quinuclidinyl benzilate (QNB)-----[2]

Note: A comprehensive dataset for 3-Quinuclidinyl benzilate across all subtypes was not available in a single source. It is a non-selective, high-affinity muscarinic antagonist.

Table 2: Binding Affinities (pKi) of Clinically Used Muscarinic Antagonists

CompoundM1 pKiM2 pKiM3 pKiM4 pKiM5 pKiSource(s)
Darifenacin8.27.49.17.38.0[3]
Solifenacin (B1663824)7.66.98.0--[4]
Tolterodine8.88.08.57.77.7[3]
Oxybutynin8.77.88.98.07.4[3]
Trospium9.19.29.39.08.6[3]

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Table 3: Functional Inhibitory Activity (IC50, nM) of Selected Muscarinic Antagonists

CompoundhERG IC50 (nM)M3 Ki (nM)Source(s)
Tolterodine264.1[5]
Solifenacin88.97.3[5]
Darifenacin2763.1[5]

Synthesis and Yield

The synthesis of 3-Quinuclidinone and its derivatives is a critical aspect for its application in research and development. Various synthetic routes have been reported with varying yields.

Table 4: Reported Yields for the Synthesis of 3-Quinuclidinone and Derivatives

ProductStarting MaterialKey ReagentsYield (%)Source(s)
3-Quinuclidinone1-carbethoxymethyl-4-carbethoxypiperidinePotassium tertiary butoxide, Sulfuric acid69.0[6]
3-Quinuclidone1-ethoxycarbonyl methyl-4-ethyl nipecotateLow-level alkali metal alkoxide, alcohol90.0[7]
(R)-3-quinuclidinol3-quinuclidinoneChiral catalyst RuXY-Diphosphine-bimaH, alkali89.5[8]
RS-3-Quinuclidinol3-QuinuclidinoneSodium borohydride89.0[6]
3-Quinuclidone hydrochloride1-Carbethoxymethyl-4-carbethoxypiperidinePotassium ethoxide, Hydrochloric acid77-82[9]

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a standard method for determining the binding affinity of a test compound to muscarinic receptors.

1. Materials:

  • Cell membranes expressing one of the human muscarinic receptor subtypes (M1-M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Wash Buffer: e.g., Tris-HCl buffer.

  • Test compounds (e.g., 3-Quinuclidinone derivatives, atropine (B194438) as a control).

  • 96-well filter plates.

  • Scintillation counter.

2. Procedure:

  • Incubation: In each well of the filter plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a known antagonist like atropine (for non-specific binding).

  • Equilibration: Incubate the plates at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter plates to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: After drying the filters, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways activated by muscarinic receptors and a typical workflow for a radioligand binding assay.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 Activate PLC Phospholipase C (PLC) Gq11->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2, M4 Gi_o Gi/o M2_M4->Gi_o Activate AC Adenylyl Cyclase (AC) Gi_o->AC Inhibit cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic Receptor Signaling Pathways.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prep_reagents incubation Incubate Membranes, Radioligand & Compound prep_reagents->incubation filtration Filter to Separate Bound & Unbound incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 & Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

References

Independent Verification of 1-azabicyclo[2.2.2]octan-3-one Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the biological activity of derivatives of the 1-azabicyclo[2.2.2]octan-3-one scaffold with other established compounds. The bioactivities explored are muscarinic M3 receptor agonism and anticancer activity through p53 protein reactivation. Experimental data is presented for comparative analysis, and detailed protocols for key assays are provided to facilitate independent verification.

Muscarinic M3 Receptor Agonism

Derivatives of 1-azabicyclo[2.2.2]octan-3-one, particularly oxime and hydroxylamine (B1172632) derivatives, have been investigated for their activity as muscarinic M3 receptor agonists.[1] This activity is clinically relevant for conditions requiring stimulation of smooth muscle contraction and glandular secretion.

Comparative Bioactivity Data
CompoundTargetAssay SystemBioactivity (EC50)Reference
Carbachol (B1668302)Muscarinic M3 ReceptorGuinea Pig Ileum Contraction0.11 ± 0.02 µM[2]
PilocarpineMuscarinic M3 ReceptorGuinea Pig Ileum Contraction1.83 ± 0.62 µM[2]
1-azabicyclo[2.2.2]octan-3-one oxime derivativeMuscarinic M3 ReceptorGuinea Pig Ileum ContractionActivity confirmed[1]

Note: The lack of a specific EC50 value for the 1-azabicyclo[2.2.2]octan-3-one derivative prevents a direct quantitative comparison. However, the confirmed activity suggests its potential as a muscarinic agonist.

Experimental Protocol: Isolated Guinea Pig Ileum Assay

This ex vivo method is a classical pharmacological preparation to assess the contractile or relaxant effects of substances on smooth muscle.

Materials:

  • Guinea pig

  • Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaHCO3 11.9, NaH2PO4 0.4, glucose 5.6)

  • Agonist solutions (e.g., carbachol, pilocarpine, test compounds)

  • Organ bath with aeration and temperature control (37°C)

  • Isotonic transducer and recording system

Procedure:

  • A male guinea pig is euthanized by cervical dislocation.

  • The abdomen is opened, and a segment of the terminal ileum is excised and placed in a petri dish containing warm, aerated Tyrode's solution.

  • The lumen of the ileum segment is gently flushed to remove contents.

  • A 2-3 cm piece of the ileum is mounted in a vertical organ bath containing Tyrode's solution, maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture.

  • One end of the ileum segment is attached to a fixed hook, and the other end is connected to an isotonic transducer to record contractions.

  • The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 0.5-1.0 g, with the bath solution being changed every 15 minutes.

  • After equilibration, a cumulative concentration-response curve is generated by adding the agonist in increasing concentrations to the organ bath.

  • Each concentration is allowed to produce a stable contraction before the next concentration is added.

  • The magnitude of the contraction is recorded and plotted against the logarithm of the agonist concentration to determine the EC50 value.

experimental_workflow_guinea_pig_ileum cluster_preparation Tissue Preparation cluster_experiment Experiment cluster_analysis Data Analysis euthanasia Euthanize Guinea Pig excision Excise Ileum Segment euthanasia->excision mounting Mount in Organ Bath excision->mounting equilibration Equilibrate Tissue mounting->equilibration add_agonist Add Agonist (Cumulative Doses) equilibration->add_agonist record_contraction Record Contraction add_agonist->record_contraction plot_curve Plot Dose-Response Curve record_contraction->plot_curve calculate_ec50 Calculate EC50 plot_curve->calculate_ec50

Experimental workflow for the isolated guinea pig ileum assay.

Anticancer Activity: p53 Reactivation

Certain derivatives of 1-azabicyclo[2.2.2]octan-3-one, also known as quinuclidinones, have demonstrated the ability to reactivate mutant p53, a tumor suppressor protein often inactivated in cancer. This reactivation can lead to cell cycle arrest and apoptosis in cancer cells.

Comparative Bioactivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a quinuclidinone derivative and compares it with other known p53-reactivating compounds, PRIMA-1 and Nutlin-3 (B1677040).

CompoundTarget PathwayCell Line (p53 status)Bioactivity (IC50)Reference
Quinuclidinone Derivativep53 ReactivationMDA-MB-231 (mutant)~8.5 µM[3]
PRIMA-1p53 ReactivationMDA-MB-231 (mutant)~8.5 µM[3]
PRIMA-1p53 ReactivationHuh-7 (mutant)86.9 ± 1.2 µM[4]
PRIMA-1p53 ReactivationPLC/PRF/5 (mutant)82.1 ± 1.0 µM[4]
Nutlin-3MDM2-p53 InteractionUKF-NB-3 (wild-type)Not specified[5]
Nutlin-3MDM2-p53 InteractionRMS cell lines (wild-type)Not specified[6]

Note: Direct comparison is most effective when data is generated from the same study. The provided data for the quinuclidinone derivative and PRIMA-1 in MDA-MB-231 cells allows for a direct comparison.

Experimental Protocols

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, Huh-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (quinuclidinone derivative, PRIMA-1, etc.)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for another 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

experimental_workflow_mtt_assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 signaling_pathway_p53 cluster_p53_activation p53 Reactivation cluster_downstream_effects Downstream Effects Quinuclidinone\nDerivative Quinuclidinone Derivative Mutant p53 Mutant p53 Quinuclidinone\nDerivative->Mutant p53 reactivates Active p53 Active p53 Mutant p53->Active p53 p21 p21 Upregulation Active p53->p21 Apoptosis Apoptosis Active p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest p21->Cell Cycle Arrest

References

A Researcher's Guide to Assessing Small Molecule Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the quality of starting materials is a fundamental aspect of robust scientific research. This guide offers a standardized approach to comparing the purity of the same molecule obtained from different vendors, thereby enabling researchers to make informed decisions about supplier selection.

Comparative Purity Analysis of "ZINC866533340"

To illustrate the process, consider the hypothetical small molecule "this compound." A researcher might procure this compound from three different suppliers. A summary of the analytical chemistry findings could be presented as follows:

Supplier Lot Number Advertised Purity Purity by HPLC-UV (%) Purity by LC-MS (%) Residual Solvents by ¹H NMR Appearance
Supplier AA-123>98%98.5 ± 0.298.20.5% AcetoneWhite Powder
Supplier BB-456>99%99.3 ± 0.199.1Not DetectedWhite Powder
Supplier CC-789>98%97.1 ± 0.496.81.2% DichloromethaneOff-white Powder

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for Purity Assessment

A multi-pronged approach to purity analysis is recommended to obtain a comprehensive understanding of the compound's quality. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone technique for quantifying purity. This can be complemented by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify impurities and Nuclear Magnetic Resonance (NMR) spectroscopy to detect residual solvents.

Detailed Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of a small molecule like "this compound" using reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • "this compound" samples from different suppliers
  • HPLC-grade acetonitrile (B52724) (ACN)
  • HPLC-grade water
  • Formic acid (FA) or Trifluoroacetic acid (TFA)
  • Analytical balance
  • Volumetric flasks
  • Autosampler vials

2. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of "this compound" and dissolve it in a suitable solvent (e.g., 1 mL of ACN or a mixture of ACN and water) to create a 1 mg/mL stock solution.
  • Perform serial dilutions to generate a working solution of approximately 0.1 mg/mL.
  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

4. HPLC Method:

  • Mobile Phase A: 0.1% FA in water
  • Mobile Phase B: 0.1% FA in ACN
  • Gradient: 5% B to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • Detection Wavelength: 254 nm (or the lambda max of the compound)

5. Data Analysis:

  • Integrate the peak areas of all detected peaks in the chromatogram.
  • Calculate the percentage purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
  • Compare the percentage purity values obtained for samples from different suppliers.

Visualizing Workflows and Logical Relationships

Diagrams are powerful tools for visualizing experimental processes and the underlying logic of supplier selection.

experimental_workflow cluster_procurement Procurement cluster_analysis Purity Analysis cluster_decision Decision sA Supplier A hplc HPLC-UV Analysis sA->hplc lcms LC-MS Analysis sA->lcms nmr NMR for Solvents sA->nmr sB Supplier B sB->hplc sB->lcms sB->nmr sC Supplier C sC->hplc sC->lcms sC->nmr compare Compare Data hplc->compare lcms->compare nmr->compare select Select Optimal Supplier compare->select

Caption: Workflow for assessing the purity of a compound from multiple suppliers.

The decision to choose one supplier over another is influenced by the purity data in the context of the intended application.

logical_relationship cluster_input Input Factors cluster_quality Compound Quality cluster_outcome Experimental Outcome supplier Supplier Choice purity Compound Purity supplier->purity influences reproducibility Reproducibility purity->reproducibility impacts validity Data Validity purity->validity affects

Caption: The impact of supplier choice on experimental outcomes.

A Comparative Review of 3-Quinuclidinone: Synthesis and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methodologies for 3-Quinuclidinone and the biological activities of its derivatives. The data presented is compiled from various studies to facilitate objective evaluation and support further research and development in this area.

Synthesis of 3-Quinuclidinone Hydrochloride: A Comparative Overview

3-Quinuclidinone hydrochloride is a key intermediate in the synthesis of a wide range of biologically active molecules. Various synthetic routes have been developed, with the Dieckmann condensation being a prominent method. The following table summarizes and compares different approaches to its synthesis.

Starting MaterialKey Reagents & SolventsReaction ConditionsYieldReference
Piperidine-4-carboxylic acidThionyl chloride, ethanol, methyl chloroacetate (B1199739), sodium carbonate, potassium tert-butoxideMultistep process including esterification, condensation, and subsequent Dieckmann cyclization followed by hydrolysis and decarboxylation.Not specified in abstract
1-Carbethoxymethyl-4-carbethoxypiperidinePotassium tertiary butoxide, toluene (B28343), THF, sulfuric acid, sodium hydroxideReflux for 3 hours for cyclization, followed by acid hydrolysis and decarboxylation.69.0%[1]
Ethyl isonipecotateEthyl chloroacetate, triethylamine (B128534) or sodium carbonateCondensation followed by Dieckmann cyclization.Not specified in abstract[1]
1-Ethoxycarbonyl methyl-4-ethyl nipecotateLow-level alkali metal alkoxide, toluene or dimethylbenzene, alcoholHeating at 95°C - 112°C.90%

Biological Activities of 3-Quinuclidinone Derivatives

Derivatives of the 3-Quinuclidinone scaffold have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. This section compares the anticancer, antimicrobial, and anticholinesterase activities of various synthesized derivatives.

Anticancer Activity

The cytotoxic effects of 3-quinuclidinone derivatives have been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison.

DerivativeCell LineIC50 (µM)Reference
(Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzamide analogues (4c)A549 & L132Not specified, but showed potent activity[2]
(Z)-4-((3-oxoquinuclidin-2-ylidene)methyl)benzoate analogues (5e)A549 & L132Not specified, but showed potent activity[2]
Antimicrobial Activity

The antimicrobial potential of 3-quinuclidinone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

N/A: Data not available in the provided search results.

Anticholinesterase Activity

Several 3-quinuclidinone derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in the regulation of cholinergic signaling. The inhibitory potency is often expressed as the inhibition constant (Ki) or IC50.

N/A: Data not available in the provided search results.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of 3-Quinuclidinone hydrochloride and for the evaluation of the biological activities of its derivatives.

Synthesis of 3-Quinuclidinone Hydrochloride via Dieckmann Condensation

This protocol is based on the procedure described in Organic Syntheses.[3]

Step 1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine

  • Ethyl isonicotinate (B8489971) is catalytically hydrogenated to ethyl piperidine-4-carboxylate.

  • The resulting piperidine (B6355638) derivative is alkylated with ethyl chloroacetate to yield 1-carbethoxymethyl-4-carbethoxypiperidine.

Step 2: Dieckmann Condensation and Decarboxylation

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in an appropriate solvent (e.g., toluene) is added to a suspension of a strong base, such as potassium ethoxide, in the same solvent.

  • The mixture is heated under reflux to initiate the intramolecular Dieckmann condensation, leading to the formation of a bicyclic β-keto ester.

  • The reaction mixture is then acidified with hydrochloric acid and heated to effect hydrolysis and decarboxylation, yielding 3-quinuclidinone.

  • The product is isolated as the hydrochloride salt by crystallization.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6]

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The cells are treated with various concentrations of the 3-quinuclidinone derivatives. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

3. Incubation:

  • The plate is incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition and Formazan (B1609692) Solubilization:

  • After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL).
  • The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
  • The formazan crystals are then dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

5. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[7][8][9][10][11]

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism is prepared in a suitable broth medium.

2. Serial Dilution of Compounds:

  • The 3-quinuclidinone derivatives are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.

3. Inoculation:

  • Each well is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

4. Incubation:

  • The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

5. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticholinesterase Activity Assay: Ellman's Method

Ellman's method is a widely used spectrophotometric assay to measure acetylcholinesterase (AChE) activity.[12][13][14][15][16]

1. Reaction Mixture Preparation:

  • A reaction mixture is prepared in a cuvette or a 96-well plate containing a buffer (e.g., phosphate (B84403) buffer, pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme.

2. Inhibition Assay:

  • The 3-quinuclidinone derivative (inhibitor) at various concentrations is pre-incubated with the enzyme for a specific period.

3. Substrate Addition and Measurement:

  • The reaction is initiated by adding the substrate, acetylthiocholine (B1193921) iodide.
  • The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.
  • The rate of color formation is monitored by measuring the absorbance at 412 nm over time using a spectrophotometer.

4. Data Analysis:

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
  • The IC50 or Ki value is determined from the dose-response curve.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflow for the synthesis of 3-Quinuclidinone hydrochloride and a typical MTT assay.

G Synthesis of 3-Quinuclidinone Hydrochloride start Start: Ethyl Isonicotinate step1 Catalytic Hydrogenation (e.g., H2, Pd/C) start->step1 intermediate1 Ethyl Piperidine-4-carboxylate step1->intermediate1 step2 Alkylation (Ethyl Chloroacetate, Base) intermediate1->step2 intermediate2 1-Carbethoxymethyl-4- carbethoxypiperidine step2->intermediate2 step3 Dieckmann Condensation (Strong Base, e.g., KOtBu) intermediate2->step3 intermediate3 Bicyclic β-Keto Ester step3->intermediate3 step4 Hydrolysis & Decarboxylation (Acid, Heat) intermediate3->step4 product 3-Quinuclidinone Hydrochloride step4->product

Caption: Synthetic workflow for 3-Quinuclidinone Hydrochloride.

G MTT Assay Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhesion Allow Cells to Adhere (Overnight) seed_cells->adhesion add_compound Add 3-Quinuclidinone Derivatives (Various Concentrations) adhesion->add_compound incubate_treatment Incubate (e.g., 48h) add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance (570 nm) add_solubilizer->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

References

Safety Operating Guide

Personal protective equipment for handling ZINC866533340

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ZINC866533340

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety protocols for handling similar zinc compounds and general laboratory chemicals. Researchers must conduct a thorough risk assessment before handling this substance and consult their institution's safety office. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, outlining necessary personal protective equipment (PPE), safe handling procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

While specific hazard information for this compound is unavailable, related zinc compounds are known to pose certain risks. Based on data for similar compounds, researchers should assume that this compound may be harmful if swallowed, cause serious eye irritation, and be toxic to aquatic life.[1][2][3] Inhalation of dust may also cause respiratory tract irritation.[2][4] Therefore, appropriate personal protective equipment is crucial.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5] A face shield may be required for splash hazards.[6][7]To protect against splashes, dust, and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4][5] It is important to check the manufacturer's glove compatibility chart.To prevent skin contact with the chemical.
Body Protection A lab coat or chemical-resistant apron should be worn.[4][5]To protect skin and clothing from spills and contamination.
Respiratory Protection A respirator may be necessary if work is conducted in a poorly ventilated area or if dust is generated.[4][6]To prevent inhalation of harmful dust or vapors.
Footwear Closed-toe shoes must be worn in the laboratory.[4][7]To protect feet from spills and falling objects.

Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling in a laboratory setting.

Experimental Protocol: Safe Handling Workflow
  • Preparation:

    • Review the Safety Data Sheet (SDS) for a closely related zinc compound to understand potential hazards.[5]

    • Ensure all required PPE as detailed in Table 1 is available and in good condition.

    • Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5]

    • Locate the nearest emergency equipment, including an eyewash station and safety shower, before beginning work.[4]

    • Have an emergency plan and necessary spill cleanup materials readily available.

  • Handling:

    • When weighing or transferring the solid compound, take care to avoid generating dust.[5]

    • Use a spatula or other appropriate tool for transfers.

    • Keep containers of this compound closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[4][5]

    • Do not eat, drink, or smoke in the handling area.[5]

  • Emergency Procedures:

    • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][8]

    • In case of skin contact: Immediately flush skin with plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Protocol: Waste Disposal
  • Waste Characterization:

    • Based on information for similar zinc compounds, waste containing this compound should be considered hazardous waste.[2]

  • Containerization and Labeling:

    • Collect waste in a designated, compatible, and properly sealed container.

    • Affix a hazardous waste tag to the container as soon as the first amount of waste is added.[4]

  • Storage:

    • Store hazardous waste in closed containers, under the control of the person generating it.[4]

  • Disposal:

    • Dispose of the chemical and any contaminated disposables as hazardous waste in accordance with local, state, and federal regulations.[4] Do not pour down the drain.[9][10]

    • Contact your institution's environmental health and safety (EHS) office for specific disposal procedures and to schedule a waste pickup.[4]

    • Empty containers should also be disposed of as hazardous waste.[4]

Visualizations

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification and Use start Start: Prepare to handle this compound assess_hazards Assess Potential Hazards (Inhalation, Skin/Eye Contact, Ingestion) start->assess_hazards eye_protection Select Eye Protection (Safety Glasses/Goggles) assess_hazards->eye_protection hand_protection Select Hand Protection (Nitrile/Neoprene Gloves) assess_hazards->hand_protection body_protection Select Body Protection (Lab Coat) assess_hazards->body_protection respiratory_protection Select Respiratory Protection (If dust/aerosol risk) assess_hazards->respiratory_protection ppe_check Final PPE Check eye_protection->ppe_check hand_protection->ppe_check body_protection->ppe_check respiratory_protection->ppe_check proceed Proceed with Handling ppe_check->proceed

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.